Ac-Trp-Glu-His-Asp-AMC
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBZTYCHSGHGG-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fluorogenic Substrate Ac-Trp-Glu-His-Asp-AMC: A Technical Guide to its Mechanism of Action and Application in Caspase-1 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Trp-Glu-His-Asp-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-methylcoumarin), commonly abbreviated as Ac-WEHD-AMC, is a highly specific and sensitive fluorogenic substrate for the study of inflammatory caspases, particularly caspase-1.[1][2] Its utility lies in its ability to generate a quantifiable fluorescent signal upon enzymatic cleavage, providing a direct measure of caspase activity. This technical guide provides an in-depth overview of the mechanism of action of Ac-WEHD-AMC, its role in the context of the inflammasome signaling pathway, detailed experimental protocols for its use, and relevant quantitative data.
Core Mechanism of Action
The fundamental principle behind Ac-WEHD-AMC lies in the process of fluorescence resonance energy transfer (FRET). The substrate consists of a tetrapeptide sequence, Trp-Glu-His-Asp (WEHD), which is the optimal recognition motif for caspase-1.[3][4][5] This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact state, the AMC fluorophore is quenched and non-fluorescent.
Upon the activation of inflammatory caspases such as caspase-1, -4, or -5, the enzyme recognizes and cleaves the peptide backbone at the aspartic acid residue.[6][7] This cleavage event liberates the AMC molecule, which, in its free form, exhibits strong fluorescence when excited by light at the appropriate wavelength.[8] The intensity of the emitted fluorescence is directly proportional to the amount of cleaved substrate, and therefore, to the enzymatic activity of the caspase.
Role in the Inflammasome Signaling Pathway
Caspase-1 is a key effector enzyme in the innate immune system, playing a central role in the inflammatory response. Its activation is tightly regulated by large, multiprotein complexes known as inflammasomes.[9][10] The canonical inflammasome pathway, often triggered by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), leads to the activation of caspase-1.[11][12]
Activated caspase-1 has several downstream targets, most notably the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[13][14] Caspase-1 cleaves these inactive precursors into their mature, biologically active forms, which are then secreted from the cell to propagate the inflammatory signal. Additionally, caspase-1 can cleave Gasdermin D, leading to a form of pro-inflammatory programmed cell death called pyroptosis.[14]
The use of Ac-WEHD-AMC allows researchers to directly measure the activity of caspase-1, providing a critical tool for investigating the activation and regulation of the inflammasome pathway in various physiological and pathological conditions.
Quantitative Data
The following table summarizes key quantitative parameters associated with Ac-WEHD-AMC and its interaction with inflammatory caspases.
| Parameter | Value | Enzyme | Reference |
| Km | 4 µM | Caspase-1 | [7] |
| 15 µM | Caspase-1 | [15] | |
| 31 µM | Caspase-4 | [7] | |
| 15 µM | Caspase-5 | [7] | |
| kcat/Km | 3.3 x 10⁶ M⁻¹s⁻¹ | Caspase-1 | [3][5] |
| Excitation Wavelength (AMC) | 340-360 nm | - | [8][16] |
| Emission Wavelength (AMC) | 440-460 nm | - | [8][16] |
| Excitation Wavelength (AFC) | 380-400 nm | - | [6][17][18] |
| Emission Wavelength (AFC) | 460-505 nm | - | [6][17][18] |
Note: Ac-WEHD can also be conjugated to 7-amino-4-trifluoromethylcoumarin (AFC), which has different excitation and emission maxima.
Experimental Protocols
In Vitro Caspase-1 Activity Assay using Recombinant Enzyme
This protocol is adapted from methodologies described for measuring the activity of recombinant caspases.[8]
Materials:
-
Recombinant active caspase-1
-
Ac-WEHD-AMC substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Ac-WEHD-AMC in DMSO (e.g., 10 mM).
-
Dilute the Ac-WEHD-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
Prepare serial dilutions of recombinant caspase-1 in Assay Buffer.
-
In a 96-well black microplate, add the diluted recombinant caspase-1.
-
Initiate the reaction by adding the diluted Ac-WEHD-AMC solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation (360 nm) and emission (460 nm) wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of increase in fluorescence (ΔF/minute) for each caspase-1 concentration. This rate is proportional to the enzyme activity.
Measurement of Caspase-1 Activity in Cell Lysates
This protocol is a general guideline for measuring endogenous caspase-1 activity in cell extracts.[17]
Materials:
-
Cultured cells (treated and untreated)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Ac-WEHD-AMC substrate
-
96-well black microplate
-
Fluorometric microplate reader
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Culture and treat cells as required for the experiment.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by resuspending the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 50-100 µg) to each well.
-
Add Assay Buffer to bring the volume to a consistent level.
-
Initiate the reaction by adding Ac-WEHD-AMC to a final concentration of 50 µM.
-
Measure fluorescence as described in the in vitro assay protocol.
-
Normalize the rate of fluorescence increase to the protein concentration to determine the specific activity of caspase-1.
Visualizations
Caption: Enzymatic cleavage of Ac-WEHD-AMC by Caspase-1.
Caption: Simplified overview of the canonical inflammasome pathway.
Caption: Workflow for measuring Caspase-1 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. glpbio.com [glpbio.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. CPC Scientific this compound (trifluoroacetate salt) 1MG, Quantity: | Fisher Scientific [fishersci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Inflammasome - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase 1 - Wikipedia [en.wikipedia.org]
- 15. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. caymanchem.com [caymanchem.com]
Ac-WEHD-AMC: A Comprehensive Technical Guide to its Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-WEHD-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized for the detection of inflammatory caspase activity. This tetrapeptide substrate, incorporating the preferred recognition sequence for specific inflammatory caspases, releases the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. The resulting fluorescence can be quantitatively measured, providing a direct assessment of caspase activity. This technical guide provides an in-depth overview of the substrate specificity of Ac-WEHD-AMC, detailed experimental protocols for its use, and a summary of its kinetic parameters.
Substrate Specificity and Kinetic Properties
Ac-WEHD-AMC is primarily recognized and cleaved by inflammatory caspases, particularly caspase-1, caspase-4, and caspase-5. The WEHD sequence represents an optimized cleavage motif for these enzymes, leading to efficient hydrolysis.
Quantitative Data Summary
The following table summarizes the kinetic parameters of Ac-WEHD-AMC with its target caspases. It is important to note that while specific Km values are available, direct kcat values are not consistently reported in the literature. Therefore, relative catalytic efficiencies are provided to facilitate comparison.
| Caspase | Michaelis Constant (K_m_) | Catalytic Rate Constant (k_cat_) | Catalytic Efficiency (k_cat_/K_m_) |
| Caspase-1 | 4 µM[1] | Data Not Available | High |
| Caspase-4 | 31 µM[1] | Data Not Available | Moderate |
| Caspase-5 | 15 µM[1][2] | Data Not Available | High |
Signaling Pathways
Caspase-1, -4, and -5 are key players in the innate immune response, primarily through their involvement in inflammasome signaling pathways, which lead to inflammation and a form of programmed cell death called pyroptosis.
Canonical Inflammasome Pathway
The canonical inflammasome pathway is typically activated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This leads to the assembly of an inflammasome complex, which recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.
Non-Canonical Inflammasome Pathway
The non-canonical inflammasome pathway is primarily triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. LPS directly binds to and activates pro-caspase-4 and pro-caspase-5 (in humans). These activated caspases can then cleave GSDMD to induce pyroptosis. They can also contribute to the activation of the canonical NLRP3 inflammasome.
Experimental Protocols
The following are detailed protocols for performing caspase activity assays using Ac-WEHD-AMC. These protocols are intended as a guide and may require optimization for specific experimental conditions.
General Workflow for Caspase Activity Assay
Reagent Preparation
-
Ac-WEHD-AMC Stock Solution (10 mM):
-
Reconstitute the lyophilized Ac-WEHD-AMC powder in sterile, high-quality DMSO to a final concentration of 10 mM.
-
For example, to prepare a 10 mM stock from 1 mg of Ac-WEHD-AMC (MW: 784.78 g/mol ), dissolve it in 127.4 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light[5]. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C[5].
-
-
Assay Buffer (1X):
-
A common assay buffer consists of 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT[6].
-
Alternatively, a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol can be used.
-
Prepare the buffer fresh on the day of the experiment by adding DTT from a stock solution just before use.
-
-
Cell Lysis Buffer:
-
A suitable lysis buffer is 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA.
-
Alternatively, a buffer containing 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate can be used[6].
-
-
AMC Standard Solution:
-
Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO (e.g., 1 mM).
-
Prepare a series of dilutions of the AMC stock solution in 1X Assay Buffer to generate a standard curve (e.g., 0 to 100 µM). This will be used to convert relative fluorescence units (RFU) to the amount of cleaved substrate.
-
Caspase Activity Assay Protocol
This protocol is designed for a 96-well plate format.
-
Cell/Tissue Lysate Preparation: a. For adherent cells, wash with ice-cold PBS, then scrape the cells in ice-cold Lysis Buffer. b. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer. c. For tissues, homogenize the tissue in ice-cold Lysis Buffer. d. Incubate the lysate on ice for 10-20 minutes. e. Centrifuge the lysate at 12,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris[7][8]. f. Carefully transfer the supernatant (lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay)[9].
-
Assay Reaction Setup: a. In a black, flat-bottom 96-well plate, add the following to each well:
- 50 µL of cell lysate (containing 20-100 µg of protein, adjust volume with Lysis Buffer if necessary).
- 50 µL of 2X Assay Buffer. b. Include the following controls:
- Blank: 50 µL of Lysis Buffer + 50 µL of 2X Assay Buffer (no substrate).
- Negative Control: Lysate from untreated or control cells.
- Inhibitor Control (optional): Pre-incubate the lysate with a specific caspase inhibitor (e.g., Z-VAD-FMK for pan-caspase inhibition or a more specific inhibitor) for 15-30 minutes at 37°C before adding the substrate. c. Prepare the substrate working solution by diluting the 10 mM Ac-WEHD-AMC stock solution in 1X Assay Buffer to a final concentration of 100 µM (for a final in-well concentration of 50 µM). d. To initiate the reaction, add 5 µL of the 100 µM Ac-WEHD-AMC working solution to each well (final concentration will be approximately 50 µM, which is above the Km for the target caspases)[9].
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. b. Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm[9][10]. c. For a kinetic assay, record the fluorescence every 5-15 minutes for 1-2 hours. d. For an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the final fluorescence.
-
Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. For kinetic assays, determine the rate of the reaction (ΔRFU/min) from the linear portion of the fluorescence curve. c. Use the AMC standard curve to convert the RFU values or the reaction rate to the concentration or rate of AMC released (e.g., in pmol/min). d. Normalize the caspase activity to the protein concentration of the lysate (e.g., pmol/min/mg protein).
Conclusion
Ac-WEHD-AMC is a valuable tool for the sensitive and specific detection of inflammatory caspase activity. Its optimized tetrapeptide sequence ensures efficient cleavage by caspase-1, -4, and -5, making it a superior substrate for studying the roles of these enzymes in inflammasome signaling and pyroptosis. The provided protocols offer a robust framework for utilizing Ac-WEHD-AMC in various research applications, from basic biochemical characterization to high-throughput screening for modulators of inflammatory caspase activity. Careful optimization of experimental conditions will ensure reliable and reproducible results, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutics.
References
- 1. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Substrate (Fluorogenic), Ac-WEHD-AMC |产品详情|上海拜力生物科技有限公司 [lookbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ulab360.com [ulab360.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
The Role of Ac-Trp-Glu-His-Asp-AMC in Apoptosis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-amino-4-methylcoumarin (Ac-Trp-Glu-His-Asp-AMC), a critical tool in the study of apoptosis and inflammatory signaling. We will delve into its core applications, present quantitative data for experimental design, provide detailed protocols for its use, and visualize the key signaling pathways in which it is involved.
Core Concepts: Understanding this compound
This compound, commonly abbreviated as Ac-WEHD-AMC, is a synthetic tetrapeptide substrate recognized and cleaved by specific members of the caspase family of cysteine proteases. Upon cleavage of the Asp-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The resulting fluorescence can be measured, providing a sensitive and quantitative readout of enzyme activity.
While initially recognized for its high specificity towards caspase-1, Ac-WEHD-AMC is also a substrate for the inflammatory caspases-4 and -5.[1] These caspases are key players in the innate immune response, particularly in the formation of the inflammasome and the induction of a pro-inflammatory form of programmed cell death known as pyroptosis.[2][3][4][5][6]
The optimal tetrapeptide recognition sequence of Ac-WEHD-AMC makes it a significantly more efficient substrate for caspase-1 compared to older substrates like Ac-YVAD-AMC.[1] This enhanced efficiency provides greater sensitivity in detecting caspase-1 activity.
Quantitative Data for Experimental Design
The selection of appropriate substrate concentrations is critical for accurate kinetic analysis. The following table summarizes the key quantitative parameters for the interaction of Ac-WEHD-AMC with its target caspases.
| Caspase | Michaelis Constant (Km) | Notes |
| Caspase-1 | 4 µM | Ac-WEHD-AMC is cleaved approximately 50-fold more efficiently by caspase-1 than Ac-YVAD-AMC.[1] |
| Caspase-4 | 31 µM | |
| Caspase-5 | 15 µM | A study on the inhibition of recombinant human caspase-5 utilized Ac-WEHD-AMC as the substrate at its Km concentration.[7] Another study reported a Km of 15 ± 2 μM for WEHD-AMC with caspase-1.[8] |
Signaling Pathways Involving Ac-WEHD-AMC Targets
The caspases targeted by Ac-WEHD-AMC are central to distinct but interconnected cell death and inflammatory pathways.
The Canonical Inflammasome Pathway
Caspase-1 is the effector enzyme of the canonical inflammasome pathway. This pathway is a critical component of the innate immune system, responding to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The assembly of an inflammasome complex, typically containing a sensor protein (like NLRP3), an adaptor protein (ASC), and pro-caspase-1, leads to the autocatalytic activation of caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and initiates pyroptosis through the cleavage of Gasdermin D (GSDMD).
Caption: Canonical inflammasome pathway leading to caspase-1 activation.
Crosstalk between Pyroptosis and Apoptosis
While pyroptosis and apoptosis are distinct forms of programmed cell death, recent evidence reveals significant crosstalk between their signaling pathways. Under certain conditions, caspase-1 can activate the executioner caspases of apoptosis, caspase-3 and -7. Conversely, active caspase-3 and -7 can cleave and inactivate GSDMD, thereby inhibiting pyroptosis.[9] This bidirectional regulation highlights the intricate cellular mechanisms that determine cell fate.
Caption: Bidirectional regulation between caspase-1 and apoptotic caspases.
Experimental Protocols
The following section provides a detailed methodology for a fluorometric caspase-1 activity assay using Ac-WEHD-AMC.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).
-
Ac-WEHD-AMC Stock Solution: Dissolve lyophilized Ac-WEHD-AMC in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.[1]
-
Free AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO.
Sample Preparation (Cell Lysates)
-
Induce apoptosis or pyroptosis in your cell line of interest using an appropriate stimulus. Include a non-induced control group.
-
Harvest cells (e.g., 1-5 x 10^6 cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Caspase-1 Activity Assay
-
In a 96-well black microplate, add 10-50 µg of protein from each cell lysate and adjust the volume to 50 µL with Lysis Buffer.
-
Prepare a reaction master mix containing 50 µL of 2X Reaction Buffer per well.
-
Add 5 µL of 1 mM Ac-WEHD-AMC substrate to each well, resulting in a final concentration of 50 µM.[10]
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorescence plate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][10]
Controls
-
Negative Control: Lysate from non-induced cells.
-
Blank: Lysis buffer without cell lysate to determine background fluorescence.
-
Inhibitor Control: Pre-incubate the lysate from induced cells with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, to confirm that the measured activity is specific to caspase-1.
Data Analysis
-
Subtract the blank reading from all experimental readings.
-
Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of this curve represents the reaction rate.
-
To quantify the specific activity, create a standard curve using free AMC of known concentrations.
-
Express the caspase-1 activity as the amount of AMC released per minute per microgram of protein.
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based caspase activity assay.
Caption: General experimental workflow for a fluorometric caspase assay.
Applications in Drug Development
The high sensitivity and specificity of Ac-WEHD-AMC make it an invaluable tool in drug discovery and development. It is widely used in high-throughput screening (HTS) campaigns to identify novel inhibitors of caspase-1, -4, and -5.[11][12] Such inhibitors have therapeutic potential for a range of inflammatory diseases, including autoimmune disorders and certain cancers. By providing a robust and reproducible assay, Ac-WEHD-AMC facilitates the rapid identification and characterization of lead compounds that can modulate inflammatory caspase activity.
References
- 1. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome pathway | Abcam [abcam.com]
- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. AID 1369581 - Inhibition of human recombinant caspase-5 using AC-WEHD-AMC as substrate at Km after 20 mins by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A class of allosteric caspase inhibitors identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ac-Trp-Glu-His-Asp-AMC: A Fluorogenic Substrate for Caspase-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Trp-Glu-His-Asp-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-methylcoumarin), also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for caspase-1 (Interleukin-1β Converting Enzyme, ICE) and other related cysteine proteases such as caspase-4 and caspase-5.[1] Its utility lies in the sensitive detection of caspase-1 activity, a key mediator of inflammation and apoptosis.[2] Upon cleavage by caspase-1 at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This property makes this compound an invaluable tool for studying inflammasome activation, screening for caspase-1 inhibitors, and investigating cellular pathways involved in inflammation and cell death.
Core Properties
The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 189275-74-9 |
| Molecular Formula | C₃₈H₄₀N₈O₁₁ |
| Molecular Weight | 784.77 g/mol [2][3] |
| Excitation Wavelength | 360-380 nm[4] |
| Emission Wavelength | 440-460 nm[4] |
| Enzyme Specificity | Caspase-1, Caspase-4, Caspase-5[1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[5][6] |
| Storage | Store powder at -20°C to -80°C, protected from moisture. Stock solutions in DMSO can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[5][6][7] |
Mechanism of Action
The enzymatic cleavage of this compound is a straightforward yet powerful mechanism for quantifying caspase-1 activity. The tetrapeptide sequence Trp-Glu-His-Asp is specifically recognized by the active site of caspase-1.
Quantitative Data
The efficiency of this compound as a caspase-1 substrate is highlighted by its kinetic parameters. This substrate is reported to be cleaved approximately 50-fold more efficiently than Ac-YVAD-AMC, another commonly used caspase-1 substrate.[7][8]
| Parameter | Value | Enzyme |
| kcat/Km | 3.3 x 10⁶ M⁻¹s⁻¹ | Caspase-1[7][8] |
| Apparent Km | ~20 µM | Caspase-1[9] |
Note: The apparent Km can vary depending on assay conditions. It is recommended to perform a substrate titration to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in common research applications.
Caspase-1 Activity Assay in Cell Lysates
This protocol details the measurement of caspase-1 activity from cultured cells.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM HEPES pH 7.4, 0.1% Prionex®, 2mM DTT)[9]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Induce the desired cellular response (e.g., inflammasome activation).
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysate to the desired concentration in Assay Buffer.
-
In a 96-well black microplate, add the diluted cell lysate to each well.
-
Prepare a blank control containing only Assay Buffer.
-
-
Enzymatic Reaction:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 20-50 µM).
-
Add the substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
For kinetic assays, record the fluorescence every 5 minutes for 30-60 minutes at 37°C. For endpoint assays, incubate the plate at 37°C for 1-2 hours before reading.
-
Inhibitor Screening Assay
This protocol can be adapted to screen for potential caspase-1 inhibitors.
Procedure:
-
Follow steps 1-3 of the Caspase-1 Activity Assay protocol.
-
Inhibitor Incubation:
-
Add the test compounds (potential inhibitors) at various concentrations to the wells containing the cell lysate.
-
Include a positive control (no inhibitor) and a negative control (known caspase-1 inhibitor, e.g., Ac-YVAD-CHO).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Enzymatic Reaction and Measurement:
-
Proceed with steps 4 and 5 of the Caspase-1 Activity Assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value for active inhibitors.
-
Conclusion
This compound is a robust and highly efficient fluorogenic substrate for the detection of caspase-1 activity. Its favorable kinetic properties and clear fluorescent signal make it an indispensable tool for researchers investigating the role of caspase-1 in health and disease. The protocols and data presented in this guide provide a solid foundation for the successful application of this substrate in a variety of research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cephamls.com [cephamls.com]
- 3. This compound | 189275-74-9 | MCA-3186-V [biosynth.com]
- 4. This compound (Caspase 1 (ICE) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. CPC Scientific this compound (trifluoroacetate salt) 1MG, Quantity: | Fisher Scientific [fishersci.com]
- 9. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Caspase-1 Assay Using Ac-Trp-Glu-His-Asp-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 converting enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] It functions as an inflammatory caspase, primarily involved in the maturation of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), and in inducing a form of programmed cell death known as pyroptosis.[1][3][4] The activation of caspase-1 is a tightly regulated process that occurs within a multi-protein complex called the inflammasome.[5] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
This document provides a detailed protocol for the in vitro determination of caspase-1 activity using the fluorogenic substrate Ac-Trp-Glu-His-Asp-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-methylcoumarin), abbreviated as Ac-WEHD-AMC. This substrate is a highly specific and sensitive tool for measuring the enzymatic activity of caspase-1.[6][7] Upon cleavage by active caspase-1, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable fluorescent signal.[8][9]
Caspase-1 Signaling Pathway
Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[5] Its activation is initiated by the assembly of inflammasomes in response to pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Inflammasomes are typically composed of a sensor protein (e.g., a NOD-like receptor or NLR), an adaptor protein called ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][5] The proximity of pro-caspase-1 molecules within the inflammasome facilitates their autocatalytic cleavage and activation. Active caspase-1 then cleaves its downstream targets, including pro-IL-1β, pro-IL-18, and Gasdermin D, to initiate inflammatory responses and pyroptosis.[1][4]
Caption: Caspase-1 activation via the inflammasome complex.
Data Presentation
The Ac-WEHD-AMC substrate exhibits high specificity for caspase-1 and related inflammatory caspases. The following table summarizes the kinetic parameters of Ac-WEHD-AMC with various caspases.
| Caspase | Km (μM) | Relative Efficiency (kcat/Km) | Notes |
| Caspase-1 | 4 | ++++ | High affinity and cleavage efficiency.[10] |
| Caspase-4 | 31 | ++ | Moderate affinity.[10] |
| Caspase-5 | 15 | +++ | Good affinity.[10] |
| Caspase-8 | >100 | + | Low affinity, minimal cross-reactivity at typical substrate concentrations.[11] |
| Caspase-3 | >200 | - | Negligible activity.[11] |
| Caspase-9 | >100 | + | Low affinity.[11] |
Data is compiled from multiple sources and is intended for comparative purposes. Actual values may vary depending on assay conditions.
Experimental Protocol: Ac-WEHD-AMC Caspase-1 Fluorometric Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials and Reagents
-
This compound (Ac-WEHD-AMC): Store at -20°C, protected from light.[6][10]
-
Recombinant Active Caspase-1: As a positive control.
-
Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO): As a negative control to confirm specificity.
-
Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol). Store at 4°C.
-
Assay Buffer (2X): (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 20% glycerol, 20 mM DTT). Prepare fresh before use by adding DTT.
-
96-well black, flat-bottom microplate.
-
Microplate reader: Capable of fluorescence measurement at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[8][12]
Experimental Workflow
Caption: General workflow for the Ac-WEHD-AMC caspase-1 assay.
Detailed Procedure
1. Sample Preparation (Cell Lysates)
a. Induce apoptosis or inflammation in your cell culture model as required. Include an untreated control group. b. Harvest cells (e.g., 1-5 x 10^6 cells per sample) by centrifugation. c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer. e. Incubate on ice for 10-15 minutes. f. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your sample. h. Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
2. Assay Preparation
a. Prepare 1X Assay Buffer: Dilute the 2X Assay Buffer to 1X with sterile, nuclease-free water. Ensure DTT is added to the final concentration required (typically 10 mM). b. Prepare Ac-WEHD-AMC Substrate Stock Solution: Dissolve the lyophilized Ac-WEHD-AMC in DMSO to create a stock solution (e.g., 10 mM). Store this stock at -20°C in aliquots. c. Prepare Working Substrate Solution: Dilute the Ac-WEHD-AMC stock solution in 1X Assay Buffer to the desired final concentration. A typical final assay concentration is 50 µM.[9][12]
3. Assay Protocol
a. To each well of a 96-well black microplate, add the following:
- Sample Wells: 50 µL of cell lysate (containing 50-200 µg of total protein) diluted in 1X Assay Buffer.
- Positive Control: A known amount of active recombinant caspase-1 in 50 µL of 1X Assay Buffer.
- Negative Control (Inhibitor): 50 µL of cell lysate pre-incubated with a caspase-1 inhibitor for 10-15 minutes.
- Blank: 50 µL of 1X Assay Buffer without any sample or enzyme.
b. Add 50 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
c. Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically based on the activity of the samples.
d. Measure the fluorescence intensity in a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[8][9]
4. Data Analysis
a. Subtract the fluorescence reading of the blank from all sample and control readings. b. The caspase-1 activity can be expressed as Relative Fluorescence Units (RFU) or can be quantified using a standard curve generated with free AMC. c. The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.
Conclusion
The this compound assay provides a robust and sensitive method for the specific measurement of caspase-1 activity. Its high specificity for caspase-1 over other caspases makes it an invaluable tool for researchers in immunology, oncology, and drug discovery who are investigating the role of the inflammasome and caspase-1 in health and disease. Adherence to this detailed protocol will enable the generation of reliable and reproducible data for the characterization of caspase-1 activity in a variety of experimental settings.
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]
- 3. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caspase Substrate (Fluorogenic), Ac-WEHD-AMC |产品详情|上海拜力生物科技有限公司 [lookbio.com]
- 8. This compound (Caspase 1 (ICE) Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Trp-Glu-His-Asp-AMC in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Trp-Glu-His-Asp-AMC (Acetyl-Tryptophan-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin), also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for caspase-1.[1][2] It also serves as a substrate for other inflammatory caspases, namely caspase-4 and caspase-5.[3] The tetrapeptide sequence WEHD is an optimized recognition motif for caspase-1, leading to significantly more efficient cleavage compared to the historically used Ac-YVAD-AMC substrate.[4] Upon cleavage by the respective caspase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, which can be quantified to determine enzyme activity. This property makes Ac-WEHD-AMC an ideal tool for the high-throughput screening (HTS) of caspase-1, -4, and -5 inhibitors, which are of significant interest in the development of therapeutics for inflammatory diseases.
Product Information
Chemical Properties:
| Property | Value |
| Full Name | Acetyl-Tryptophan-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin |
| Abbreviation | Ac-WEHD-AMC |
| Molecular Formula | C₃₈H₄₀N₈O₁₁ |
| Molecular Weight | 784.8 g/mol |
| Excitation Wavelength | 360-380 nm[5] |
| Emission Wavelength | 440-460 nm[5] |
| Solubility | Soluble in DMSO (e.g., up to 100 mM)[3] |
| Storage | Store lyophilized solid at -20°C, protected from light and moisture.[3] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2] |
Biological Relevance: The Inflammasome Signaling Pathway
Caspase-1 is a key effector enzyme in the inflammatory response. Its activation is tightly regulated by large cytosolic multi-protein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized and is activated in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).
Activation of the NLRP3 inflammasome leads to the autocatalytic activation of pro-caspase-1 into its active form. Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis. Due to its central role in inflammation, caspase-1 is a prime target for the development of anti-inflammatory drugs.
Caption: NLRP3 Inflammasome Activation Pathway.
Quantitative Data
The following tables summarize key quantitative data for the use of Ac-WEHD-AMC in enzymatic assays.
Table 1: Kinetic Parameters for Caspase Cleavage of Ac-WEHD-AMC
| Enzyme | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| Caspase-1 | 4 | 3.3 x 10⁶ | [3] |
| Caspase-4 | 31 | Not Reported | [3] |
| Caspase-5 | 15 | Not Reported | [3] |
Table 2: IC₅₀ Values of Known Caspase-1 Inhibitors Determined Using Ac-WEHD-AMC or a similar substrate
| Inhibitor | IC₅₀ (nM) | Assay Conditions | Reference(s) |
| Belnacasan (VX-765) | ~700 (for IL-1β release) | LPS-stimulated human PBMCs | [6] |
| VRT-043198 (active form of VX-765) | 0.8 (Ki) | Recombinant caspase-1 | [1] |
| Ac-YVAD-CMK | Not specifically reported with Ac-WEHD-AMC, but is a known potent irreversible inhibitor of caspase-1. | N/A | [7][8] |
| ML132 | 0.023 | Recombinant caspase-1 with Ac-WEHD-AFC | [4] |
Experimental Protocols
Enzymatic Reaction of Ac-WEHD-AMC
The fundamental principle of assays using Ac-WEHD-AMC is the enzymatic cleavage of the substrate by a caspase, leading to the release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of Ac-WEHD-AMC.
High-Throughput Screening (HTS) Protocol for Caspase-1 Inhibitors
This protocol provides a framework for a 384-well plate-based HTS campaign to identify inhibitors of recombinant human caspase-1.
Materials:
-
Enzyme: Active Recombinant Human Caspase-1
-
Substrate: this compound (Ac-WEHD-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, and 10 mM DTT. Prepare fresh DTT before use.
-
Positive Control: A known caspase-1 inhibitor (e.g., Ac-YVAD-CMK or VX-765).
-
Negative Control: DMSO (or the solvent used for the compound library).
-
Compound Library: Test compounds dissolved in DMSO.
-
Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of fluorescence detection with excitation at ~380 nm and emission at ~460 nm.
Workflow Diagram:
Caption: HTS workflow for caspase-1 inhibitors.
Experimental Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 0.5 µL) of each test compound from the library into the wells of a 384-well plate.
-
In designated control wells, dispense the same volume of positive control inhibitor and negative control (DMSO).
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human caspase-1 in assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the duration of the assay. A starting point could be 1 unit per assay.
-
Add the caspase-1 solution (e.g., 20 µL) to all wells containing compounds and controls.
-
-
Pre-incubation:
-
Mix the plate gently and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the test compounds to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare a solution of Ac-WEHD-AMC in assay buffer. The final concentration should be at or near the Kₘ value (4 µM for caspase-1) to ensure sensitivity to competitive inhibitors.
-
Add the Ac-WEHD-AMC solution (e.g., 20 µL) to all wells to initiate the enzymatic reaction. The final assay volume would be 40.5 µL in this example.
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well. This is typically expressed as Relative Fluorescence Units (RFU) per minute.
-
Calculate the percent inhibition for each test compound: % Inhibition = [1 - (Rate of sample - Rate of positive control) / (Rate of negative control - Rate of positive control)] * 100
-
Assess Assay Quality using the Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z'-factor = 1 - [ (3 * SD of positive control) + (3 * SD of negative control) ] / | Mean of negative control - Mean of positive control |
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
A Z'-factor between 0 and 0.5 is acceptable.
-
A Z'-factor less than 0 is not suitable for HTS.
-
-
Hit Identification:
-
Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the negative control). Compounds that meet this criterion are considered "hits" and are selected for further validation.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Autofluorescence of test compounds. - Contamination of reagents or microplates. | - Perform a counterscreen without the enzyme to identify fluorescent compounds. - Use high-quality, fresh reagents and clean microplates. |
| Low signal-to-noise ratio | - Insufficient enzyme activity. - Sub-optimal assay conditions (pH, temperature). - Substrate concentration too low. | - Increase enzyme concentration (ensure linearity). - Optimize assay buffer and incubation temperature. - Increase substrate concentration (while considering the impact on inhibitor potency). |
| High well-to-well variability | - Inaccurate liquid handling. - Incomplete mixing of reagents. - Edge effects in the microplate. | - Use calibrated and well-maintained automated liquid handlers. - Ensure thorough mixing after each reagent addition. - Avoid using the outer wells of the plate or use a water-filled moat to minimize evaporation. |
| False positives | - Compound aggregation. - Non-specific inhibition. - Interference with fluorescence detection (quenching). | - Include detergents like Triton X-100 or Tween-20 in the assay buffer. - Perform counter-screens and orthogonal assays. - Test for quenching effects of hit compounds. |
Conclusion
This compound is a superior fluorogenic substrate for monitoring the activity of caspase-1, -4, and -5. Its high specificity and cleavage efficiency make it an invaluable tool for high-throughput screening campaigns aimed at discovering novel inhibitors of these key inflammatory enzymes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this substrate in their drug discovery efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocol: Fluorometric Detection of Caspase-1 Activity in Tissue Lysates using Ac-Trp-Glu-His-Asp-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase that plays a critical role in the innate immune response.[1] It is a cysteine protease responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Caspase-1 itself is activated through the assembly of multiprotein complexes called inflammasomes in response to pathogenic and endogenous danger signals.[2] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an important target for therapeutic intervention.
This document provides a detailed protocol for the sensitive detection of caspase-1 activity in tissue lysates using the fluorogenic substrate Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC). This substrate is a highly specific and efficient substrate for caspase-1.[3] The assay is based on the enzymatic cleavage of the AMC (7-amino-4-methylcoumarin) group from the tetrapeptide substrate by active caspase-1. The liberated AMC fluoresces, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample.
Principle of the Assay
The Ac-WEHD-AMC substrate consists of a tetrapeptide sequence recognized by caspase-1, linked to the fluorescent reporter molecule AMC. In its uncleaved state, the substrate is non-fluorescent. Active caspase-1 in the tissue lysate cleaves the bond between the aspartic acid residue and the AMC molecule, releasing free AMC. The free AMC can be excited by light at approximately 340-360 nm and emits light at approximately 440-460 nm.[4] The rate of AMC release, measured as the increase in fluorescence intensity over time, is a direct measure of the caspase-1 enzymatic activity.
Signaling Pathway
Caption: Inflammasome-mediated activation of Caspase-1 and its downstream effects.
Experimental Workflow
Caption: Experimental workflow for the caspase-1 activity assay in tissue lysates.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Notes |
| Tissue Lysate Protein Concentration | 50 - 200 µ g/well | Optimal concentration should be determined empirically for each tissue type. |
| Ac-WEHD-AMC Substrate Concentration | 20 - 50 µM | Higher concentrations may be needed for highly active lysates. |
| Incubation Temperature | 37°C | |
| Incubation Time | 30 - 120 minutes | For kinetic assays, readings can be taken every 5-10 minutes. |
| Excitation Wavelength | 340 - 360 nm | |
| Emission Wavelength | 440 - 460 nm |
Table 2: Example AMC Standard Curve Preparation
| Standard | Volume of 10 µM AMC Stock (µL) | Volume of Assay Buffer (µL) | Final AMC Concentration (µM) |
| 1 | 100 | 0 | 10 |
| 2 | 50 | 50 | 5 |
| 3 | 25 | 75 | 2.5 |
| 4 | 10 | 90 | 1 |
| 5 | 5 | 95 | 0.5 |
| 6 | 2.5 | 97.5 | 0.25 |
| 7 | 0 | 100 | 0 (Blank) |
Experimental Protocols
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples of interest.
-
This compound (Ac-WEHD-AMC): Store as a stock solution (e.g., 10 mM in DMSO) at -20°C.
-
7-Amino-4-methylcoumarin (AMC): For standard curve preparation. Store as a stock solution (e.g., 10 mM in DMSO) at -20°C.
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Freshly add protease inhibitors (e.g., 1 mM PMSF, 10 µg/mL aprotinin, 10 µg/mL leupeptin).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, and 2 mM DTT.
-
BCA Protein Assay Kit or similar.
-
96-well black, flat-bottom microplate.
-
Fluorometric microplate reader.
-
Homogenizer (e.g., Dounce or mechanical).
-
Refrigerated microcentrifuge.
Tissue Lysate Preparation
-
Weigh approximately 50-100 mg of fresh or frozen tissue.
-
On ice, mince the tissue into small pieces.
-
Add 5-10 volumes of ice-cold Lysis Buffer (e.g., 500 µL for 100 mg of tissue).
-
Homogenize the tissue thoroughly using a pre-chilled homogenizer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (this is the tissue lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a BCA assay or a similar method.
-
The lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
AMC Standard Curve
-
Prepare a 10 µM working solution of AMC by diluting the 10 mM stock solution in Assay Buffer.
-
In a 96-well black plate, prepare a serial dilution of the 10 µM AMC working solution to generate a standard curve (e.g., as shown in Table 2). The final volume in each well should be 100 µL.
-
Include a blank well containing only Assay Buffer.
-
Read the fluorescence of the standards at Ex/Em of ~355/460 nm.
-
Plot the fluorescence intensity against the known AMC concentration to generate a standard curve.
Caspase-1 Activity Assay
-
Thaw the tissue lysates and Ac-WEHD-AMC stock solution on ice.
-
Prepare the desired volume of each lysate to a final protein concentration of 50-200 µg in a total volume of 50 µL with ice-cold Assay Buffer in each well of a 96-well black plate.
-
Prepare a blank control well containing 50 µL of Assay Buffer without any lysate.
-
Prepare a 2X working solution of the Ac-WEHD-AMC substrate by diluting the stock solution in Assay Buffer to a final concentration of 40-100 µM (this will result in a final in-assay concentration of 20-50 µM).
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well, bringing the total volume to 100 µL.
-
Immediately start measuring the fluorescence intensity at Ex/Em of ~355/460 nm.
-
Kinetic Assay (Recommended): Read the plate every 5-10 minutes for 30-120 minutes at 37°C. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light. After incubation, read the fluorescence.
-
-
To confirm the specificity of the assay, a parallel reaction can be set up in the presence of a caspase-1 inhibitor (e.g., Ac-YVAD-CMK).
Data Analysis
-
Subtract the fluorescence reading of the blank from all sample readings.
-
Using the AMC standard curve, convert the fluorescence readings (RFU) to the amount of AMC produced (in pmol or nmol).
-
Calculate the caspase-1 activity. For a kinetic assay, the activity is typically expressed as the rate of AMC release per unit of time per amount of protein (e.g., pmol AMC/min/mg protein). For an endpoint assay, the activity is expressed as the total amount of AMC produced per unit of time per amount of protein (e.g., nmol AMC/hour/mg protein).
Formula for Activity (Kinetic):
Activity = (Slope of linear regression of fluorescence vs. time) / (Slope of AMC standard curve) / (Protein amount in mg)
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | - Inactive enzyme in the lysate. | - Ensure proper sample handling and storage to prevent enzyme degradation. - Use fresh lysates. - Include a positive control if available. |
| - Insufficient protein or substrate concentration. | - Increase the amount of lysate or the concentration of Ac-WEHD-AMC. | |
| - Incorrect filter settings on the plate reader. | - Verify the excitation and emission wavelengths. | |
| High background fluorescence | - Contamination of reagents with fluorescent compounds. | - Use fresh, high-quality reagents. - Run a blank with all components except the lysate. |
| - Autohydrolysis of the substrate. | - Prepare substrate solutions fresh. | |
| Non-linear reaction kinetics | - Substrate depletion. | - Use a lower protein concentration or a shorter incubation time. |
| - Enzyme instability. | - Perform the assay as quickly as possible after lysate preparation. |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Ac-WEHD-AMC: Application Notes and Protocols for Caspase-1 Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-WEHD-AMC is a highly sensitive and specific fluorogenic substrate for caspase-1, a key enzyme in the inflammatory response. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is responsible for the proteolytic processing and activation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a critical target for drug development. This document provides detailed application notes and experimental protocols for the use of Ac-WEHD-AMC in the assessment of caspase-1 activity.
The substrate consists of the tetrapeptide sequence Ac-Trp-Glu-His-Asp conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartate residue, the highly fluorescent AMC moiety is released. The resulting fluorescence can be measured to quantify caspase-1 activity. Ac-WEHD-AMC is also a substrate for caspase-4 and caspase-5.
Physicochemical Properties and Spectral Data
The utility of Ac-WEHD-AMC as a fluorogenic substrate is dictated by the spectral properties of the released AMC fluorophore.
| Parameter | Value | Reference |
| Formula | C38H40N8O11 | [1] |
| Molecular Weight | 784.8 g/mol | [1] |
| Excitation Wavelength (Max) | 340 - 380 nm | [2][3][4] |
| Emission Wavelength (Max) | 440 - 460 nm | [2][3][4] |
| Extinction Coefficient (AMC) | 1.78 x 10^4 L mol-1 cm-1 (in Ethanol) | |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% (HPLC) | [1] |
Caspase-1 Signaling Pathway and Ac-WEHD-AMC Mechanism of Action
Caspase-1 is activated through the formation of a multiprotein complex called the inflammasome.[5] This activation is a critical step in the innate immune response. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the subsequent cleavage of Ac-WEHD-AMC by activated caspase-1.
Caption: Caspase-1 activation via the inflammasome and subsequent cleavage of Ac-WEHD-AMC.
Experimental Protocols
The following protocols provide a general framework for assessing caspase-1 activity in cell lysates and purified enzyme preparations using Ac-WEHD-AMC. Optimization may be required for specific experimental systems.
Caspase-1 Activity Assay in Cell Lysates
This protocol details the measurement of caspase-1 activity from cells that have been stimulated to induce an inflammatory response.
Caption: Experimental workflow for measuring caspase-1 activity in cell lysates.
Materials:
-
Cells of interest (e.g., THP-1 macrophages)
-
Cell culture medium and reagents
-
Inducing agents (e.g., LPS, ATP)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
Ac-WEHD-AMC substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired stimuli to induce caspase-1 activation. Include both positive and negative control groups.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Lysate Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well black microplate, add a standardized amount of protein lysate to each well. Add the assay buffer containing Ac-WEHD-AMC to a final concentration of 50 µM. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[2]
-
Data Analysis: Calculate the rate of AMC release by plotting fluorescence units against time. The slope of the linear portion of the curve represents the caspase-1 activity.
In Vitro Caspase-1 Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of purified caspase-1.
Materials:
-
Recombinant active caspase-1
-
Ac-WEHD-AMC substrate
-
Assay Buffer
-
Test compounds (potential inhibitors)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a working solution of recombinant caspase-1 in assay buffer. Prepare serial dilutions of the test compounds in assay buffer.
-
Pre-incubation: In a 96-well plate, add the recombinant caspase-1 and the test compound dilutions. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add Ac-WEHD-AMC to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically as described in the previous protocol.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Applications in Drug Development
The Ac-WEHD-AMC substrate is a valuable tool for the discovery and development of novel anti-inflammatory therapeutics targeting the caspase-1 pathway.
-
High-Throughput Screening (HTS): The simple, "mix-and-read" format of the assay makes it amenable to HTS of large compound libraries to identify potential caspase-1 inhibitors.
-
Structure-Activity Relationship (SAR) Studies: The quantitative nature of the assay allows for the detailed characterization of the potency and efficacy of lead compounds and their analogs.
-
Mechanism of Action Studies: Ac-WEHD-AMC can be used to confirm whether a compound's anti-inflammatory activity in cellular models is mediated through the direct inhibition of caspase-1.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Contaminated reagents | Use fresh, high-purity reagents and water. | |
| Low signal | Low enzyme activity | Increase the amount of cell lysate or recombinant enzyme. Ensure proper cell stimulation. |
| Inactive substrate | Use a fresh aliquot of Ac-WEHD-AMC. | |
| Non-linear reaction kinetics | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. |
Conclusion
Ac-WEHD-AMC is a robust and reliable fluorogenic substrate for the sensitive detection of caspase-1 activity. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this tool in their studies of inflammation and for the discovery of novel therapeutic agents.
References
Ac-Trp-Glu-His-Asp-AMC: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Trp-Glu-His-Asp-AMC (Acetyl-Tryptophanyl-Glutamyl-Histidyl-Aspartyl-7-amino-4-methylcoumarin), also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for inflammatory caspases, primarily caspase-1, but also caspase-4 and caspase-5. Its utility in drug discovery lies in its application for the screening and characterization of inhibitors targeting these key enzymes involved in inflammatory signaling pathways. Cleavage of the AMC (7-amino-4-methylcoumarin) group by an active caspase results in a quantifiable fluorescent signal, providing a direct measure of enzyme activity.
Principle of Detection
The assay principle is based on fluorescence resonance energy transfer (FRET). In the intact substrate, the AMC fluorophore's emission is quenched. Upon enzymatic cleavage of the peptide backbone after the aspartate residue, the AMC group is liberated, resulting in a significant increase in fluorescence intensity when excited at the appropriate wavelength. This fluorescence is directly proportional to the caspase activity.
Applications in Drug Discovery
-
High-Throughput Screening (HTS) for Caspase Inhibitors: Ac-WEHD-AMC is an ideal substrate for HTS campaigns to identify novel inhibitors of caspase-1, -4, and -5. The simple "mix-and-read" format of the assay is amenable to automation and miniaturization in 96- or 384-well plate formats.
-
Mechanism of Action Studies: For hit compounds identified in primary screens, this substrate can be used in secondary assays to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by performing kinetic studies at varying substrate concentrations.
-
Structure-Activity Relationship (SAR) Analysis: Medicinal chemists can utilize this assay to evaluate the potency and selectivity of newly synthesized analogs of a lead compound, guiding the optimization process.
-
Cell-Based Assays: In conjunction with cell lysates from appropriately stimulated cells (e.g., macrophages treated with inflammasome activators), Ac-WEHD-AMC can be used to measure endogenous caspase activity and the efficacy of inhibitors in a more physiologically relevant context.
Quantitative Data
The following table summarizes the known kinetic parameters for Ac-WEHD-AMC with various caspases. This data is crucial for designing experiments and interpreting results.
| Caspase | Michaelis Constant (KM) | Catalytic Efficiency (kcat/KM) | Notes |
| Caspase-1 | 15 ± 2 µM[1] | - | Ac-WEHD-AMC is considered an optimal substrate for caspase-1.[2] |
| Caspase-4 | - | - | Ac-WEHD-AMC is a known substrate.[3] |
| Caspase-5 | - | - | Ac-WEHD-AMC is a preferred substrate for caspase-5.[4] |
Signaling Pathways and Experimental Workflows
Caspase-1 Activation via the NLRP3 Inflammasome
Caspase-1 is a key effector molecule in the innate immune response. Its activation is tightly regulated by multi-protein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized and is activated in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).
Experimental Workflow for Caspase-1 Inhibitor Screening
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of caspase-1 using Ac-WEHD-AMC.
Experimental Protocols
Protocol 1: In Vitro Caspase-1 Activity Assay
This protocol is designed for the kinetic measurement of purified or recombinant caspase-1 activity.
Materials:
-
Recombinant human caspase-1
-
Ac-WEHD-AMC substrate
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with excitation at 360-380 nm and emission at 440-460 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Ac-WEHD-AMC in DMSO.
-
Dilute the caspase-1 enzyme to the desired concentration in Assay Buffer. The final concentration will need to be optimized, but a starting point of 10-100 ng/well is recommended.
-
Prepare a 2X working solution of the substrate by diluting the 10 mM stock to 100 µM in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted caspase-1 enzyme to the sample wells. For a negative control, add 25 µL of Assay Buffer.
-
If testing inhibitors, add the inhibitor at various concentrations and pre-incubate with the enzyme for 15-30 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X Ac-WEHD-AMC substrate solution to all wells to initiate the reaction. The final substrate concentration will be 25 µM.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot (RFU/min).
-
If determining inhibitor potency, plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: High-Throughput Screening of Caspase-1 Inhibitors
This protocol is adapted for a 384-well format for HTS.
Materials:
-
Recombinant human caspase-1
-
Ac-WEHD-AMC substrate
-
Assay Buffer (as in Protocol 1)
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Ac-YVAD-CHO)
-
384-well black, low-volume microplates
-
Automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Plate Preparation:
-
Using an automated liquid handler, dispense 100 nL of compound solutions from the library into the wells of the 384-well plate.
-
Dispense 100 nL of DMSO to the negative control wells and 100 nL of a known caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CHO final concentration) to the positive control wells.
-
-
Enzyme Addition:
-
Add 10 µL of diluted caspase-1 in Assay Buffer to all wells.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to mix.
-
Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Measurement:
-
Add 10 µL of Ac-WEHD-AMC in Assay Buffer to all wells to initiate the reaction.
-
Immediately transfer the plates to a fluorescence plate reader and measure the kinetic increase in fluorescence over 15-30 minutes.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or a Z-score cutoff).
-
Protocol 3: Measurement of Caspase-1 Activity in Cell Lysates
This protocol describes the measurement of endogenous caspase-1 activity from cultured cells.
Materials:
-
Cell culture (e.g., THP-1 monocytes or bone marrow-derived macrophages)
-
Inflammasome activators (e.g., LPS and Nigericin or ATP)
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA
-
Ac-WEHD-AMC substrate
-
BCA Protein Assay Kit
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL for 4 hours).
-
Stimulate with a second signal to activate the inflammasome (e.g., 5 µM Nigericin or 5 mM ATP for 30-60 minutes).
-
Include an unstimulated control group.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Caspase Activity Assay:
-
In a 96-well black plate, add 50-100 µg of total protein from each lysate.
-
Adjust the volume in each well to 90 µL with Assay Buffer.
-
Add 10 µL of 500 µM Ac-WEHD-AMC to each well (final concentration 50 µM).
-
Incubate the plate at 37°C and measure fluorescence at regular intervals for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage and normalize to the protein concentration to determine the specific activity of caspase-1 in each sample.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Low signal-to-noise ratio | Insufficient enzyme activity | Increase enzyme concentration or incubation time. |
| Sub-optimal assay conditions | Optimize pH, temperature, and buffer components. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and proper technique. Automate liquid handling for HTS. |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with buffer. | |
| False positives in HTS | Fluorescent compounds | Perform a counterscreen without the enzyme to identify fluorescent compounds. |
| Reactive compounds | Consider counterscreens for non-specific inhibition. |
References
- 1. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Substrate (Fluorogenic), Ac-WEHD-AMC |产品详情|上海拜力生物科技有限公司 [lookbio.com]
- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ac-Trp-Glu-His-Asp-AMC Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ac-Trp-Glu-His-Asp-AMC in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as Ac-WEHD-AMC, is a highly sensitive and specific fluorogenic substrate for caspase-1 (ICE). It is also recognized by caspase-4 and caspase-5. Its primary application is in the measurement of caspase-1 activity in biochemical and cell-based assays to study inflammation, apoptosis, and pyroptosis.[1][2][3][4]
Q2: How does the this compound assay work?
The peptide sequence Trp-Glu-His-Asp is specifically recognized and cleaved by active caspase-1. This cleavage releases the fluorescent group 7-amino-4-methylcoumarin (AMC), which results in a measurable increase in fluorescence intensity. The rate of AMC release is directly proportional to the caspase-1 activity in the sample.[1]
Q3: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?
The free AMC fluorophore has an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm.[1] It is important to note that the conjugated peptide has different spectral properties, and the increase in fluorescence upon cleavage is the basis of the assay.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[4] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, the stock solution is typically stable for at least one month, and for up to six months at -80°C.[1] Protect the stock solution from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Autohydrolysis of the substrate. 2. Contamination of reagents or labware with fluorescent compounds. 3. Non-specific enzymatic activity in the sample. 4. High concentration of the substrate leading to intrinsic fluorescence. | 1. Prepare fresh substrate dilutions before each experiment. 2. Use high-purity reagents and dedicated labware. Run a blank reaction with buffer and substrate only. 3. Include a negative control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to determine the level of non-specific cleavage. 4. Titrate the substrate concentration to find the optimal balance between signal and background. |
| Low or no signal | 1. Inactive enzyme. 2. Sub-optimal assay conditions (pH, temperature). 3. Incorrect instrument settings. 4. Insufficient incubation time. 5. Low substrate concentration. | 1. Ensure proper storage and handling of the enzyme. Use a positive control with known active caspase-1. 2. Optimize the assay buffer pH (typically around 7.2-7.5) and ensure the reaction is performed at the optimal temperature (usually 37°C).[5] 3. Verify the excitation and emission wavelengths are correctly set for AMC. 4. Perform a time-course experiment to determine the optimal incubation time for a linear signal increase. 5. Increase the substrate concentration. The optimal concentration is typically at or above the Km value. |
| Signal plateaus or decreases rapidly (Inner Filter Effect/Quenching) | 1. Substrate concentration is too high. 2. Product (AMC) concentration is very high. | 1. Reduce the substrate concentration. A concentration at or slightly above the Km is often sufficient. 2. Dilute the sample or reduce the reaction time to ensure measurements are taken within the linear range of the assay. |
| High well-to-well variability | 1. Pipetting errors. 2. Inconsistent mixing. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of reagents in each well. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
| Precipitation of the substrate in the assay buffer | 1. The final DMSO concentration is too low to maintain solubility. | 1. Ensure the final DMSO concentration in the assay is sufficient to keep the substrate dissolved, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can affect enzyme activity. |
Experimental Protocols
In Vitro Caspase-1 Enzyme Activity Assay
This protocol is designed for measuring the activity of purified caspase-1 or caspase-1 in cell lysates.
1. Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 10 mM DTT (add fresh).[5]
-
This compound Stock Solution: 10 mM in DMSO.
-
This compound Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical starting concentration is 50 µM.[5]
-
Enzyme Preparation: Dilute purified active caspase-1 or cell lysate containing caspase-1 in ice-cold Assay Buffer.
-
Inhibitor Control (Optional): Prepare a working solution of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) in Assay Buffer.
2. Assay Procedure:
-
Add 50 µL of the enzyme preparation to the wells of a black, flat-bottom 96-well plate.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the 2X this compound working solution to each well. The final volume will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 1-2 hours at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[5]
3. Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.
-
To quantify the amount of released AMC, generate a standard curve using known concentrations of free AMC.
Cell-Based Caspase-1 Activity Assay
This protocol is for measuring caspase-1 activity in intact cells.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for optimal growth and treatment response.
-
Treat cells with the desired stimulus to induce caspase-1 activation (e.g., LPS and ATP for inflammasome activation). Include untreated and vehicle-treated controls.
2. Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Add 50-100 µL of a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, and protease inhibitors) to each well.[5]
-
Incubate on ice for 10-15 minutes.
3. Caspase-1 Activity Measurement:
-
Centrifuge the plate at high speed to pellet cell debris.
-
Transfer 50 µL of the clarified lysate to a new black 96-well plate.
-
Proceed with the In Vitro Caspase-1 Enzyme Activity Assay protocol from step 3 onwards.
Quantitative Data Summary
Table 1: Kinetic Parameters for this compound
| Caspase | Km (µM) |
| Caspase-1 | 4 |
| Caspase-4 | 31 |
| Caspase-5 | 15 |
Data sourced from Enzo Life Sciences product information.[4]
Table 2: IC50 Values of Caspase Inhibitors using this compound
| Inhibitor | Target Caspase | IC50 (nM) |
| VX-765 | Caspase-1 | 530 |
| Ac-FLTD-CMK | Caspase-1 | 3,360 |
| Ac-LESD-CMK | Caspase-1 | 5,670 |
Data is illustrative and sourced from a study by Sborgi et al. (2015) and may vary depending on experimental conditions.[3]
Visualizations
Caption: Caspase-1 activation and signaling pathway.
Caption: General experimental workflow for a caspase-1 assay.
References
Technical Support Center: Ac-Trp-Glu-His-Asp-AMC Fluorogenic Substrate
Welcome to the technical support center for the Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC) fluorogenic substrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay optimization, troubleshoot common issues like non-specific cleavage, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as Ac-WEHD-AMC, is a highly sensitive fluorogenic substrate for measuring the activity of specific cysteine proteases. Its primary targets are inflammatory caspases, particularly caspase-1, and it is also efficiently cleaved by caspase-4 and caspase-5. The assay principle is based on the enzymatic cleavage of the peptide bond C-terminal to the aspartate residue, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence can be measured to quantify enzyme activity.
Q2: How does Ac-WEHD-AMC compare to other caspase-1 substrates like Ac-YVAD-AMC?
A2: The tetrapeptide sequence Trp-Glu-His-Asp (WEHD) has been identified as an optimal recognition motif for caspase-1. Consequently, Ac-WEHD-AMC is cleaved much more efficiently by caspase-1 than substrates with the YVAD sequence.
Q3: What are the recommended excitation and emission wavelengths for the cleaved AMC fluorophore?
A3: The free 7-amino-4-methylcoumarin (AMC) fluorophore should be measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.
Q4: How should I prepare and store the Ac-WEHD-AMC substrate?
A4: The lyophilized powder should be stored at -20°C, protected from light and moisture. To prepare a stock solution, dissolve the peptide in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months. For working solutions, dilute the DMSO stock into the appropriate aqueous assay buffer just before use.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using Ac-WEHD-AMC, with a focus on non-specific cleavage and other sources of error.
Issue 1: High Background Fluorescence or Apparent Non-Specific Cleavage
Possible Causes and Solutions
| Possible Cause | Explanation & Troubleshooting Steps |
| Contaminating Protease Activity | Cell lysates or impure enzyme preparations can contain other proteases that may cleave Ac-WEHD-AMC. For example, some cathepsins have been shown to cleave caspase substrates, particularly at a lower pH.[1] |
| Solution: | |
| 1. Use Protease Inhibitor Cocktails: When preparing cell lysates, use a broad-spectrum protease inhibitor cocktail that does not inhibit caspases to minimize the activity of other proteases. | |
| 2. Optimize pH: Caspases are generally most active at a neutral pH (around 7.2-7.5). Lysosomal proteases like cathepsins are more active at acidic pH. Ensure your assay buffer is buffered to a neutral pH to disfavor the activity of these contaminants. | |
| 3. Specific Inhibitors: Include controls with specific inhibitors to identify the source of the activity (see "Differentiating Caspase Activity" section below). | |
| Substrate Instability/Spontaneous Hydrolysis | Over time, especially in aqueous buffers and at room temperature, the substrate may undergo spontaneous hydrolysis, leading to the release of AMC and high background. |
| Solution: | |
| 1. Prepare Fresh Working Solutions: Dilute the substrate into the assay buffer immediately before starting the assay. | |
| 2. Run "Substrate Only" Controls: Always include wells containing only the assay buffer and substrate (no enzyme source) to measure the rate of spontaneous hydrolysis. Subtract this background rate from your experimental measurements. | |
| Autofluorescence from Samples or Compounds | Components in your sample (e.g., cell lysates, tested compounds) may be intrinsically fluorescent at the excitation/emission wavelengths of AMC. |
| Solution: | |
| 1. Run "Sample Only" Controls: Include control wells with your sample (e.g., cell lysate) in assay buffer but without the Ac-WEHD-AMC substrate to measure the sample's autofluorescence. | |
| 2. Wavelength Selection: If using a plate reader with adjustable wavelengths, you can perform a spectral scan of your interfering compound to see if shifting the excitation or emission wavelengths can reduce the interference while still adequately detecting the AMC signal. |
Issue 2: Low or No Signal
| Possible Cause | Explanation & Troubleshooting Steps |
| Inactive Enzyme | The caspases in your sample may be inactive or present at very low concentrations. |
| Solution: | |
| 1. Positive Controls: Always run a positive control with a known amount of active, purified caspase-1, -4, or -5 to ensure that the substrate and assay buffer are performing as expected. | |
| 2. Sample Handling: Ensure that samples (especially cell lysates) are prepared fresh and kept on ice to prevent protease degradation. Repeated freeze-thaw cycles of samples should be avoided. | |
| 3. Induction of Activity: Confirm that the stimulus used to induce caspase activity in your cellular model is effective (e.g., via Western blot for cleaved caspase subunits). | |
| Suboptimal Assay Conditions | The assay buffer composition may be inhibiting enzyme activity. |
| Solution: | |
| 1. DTT Concentration: Caspases are cysteine proteases and require a reducing environment for optimal activity. Ensure your assay buffer contains an adequate concentration of a reducing agent like Dithiothreitol (DTT), typically in the range of 5-10 mM. Prepare DTT-containing buffers fresh. | |
| 2. Check for Inhibitors: Ensure your sample buffer does not contain components that inhibit caspases, such as high concentrations of certain detergents or chelating agents like EDTA. | |
| Incorrect Instrument Settings | The settings on your fluorometer or plate reader may not be optimal for detecting the AMC signal. |
| Solution: | |
| 1. Verify Wavelengths: Double-check that the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~450 nm). | |
| 2. Gain Settings: Adjust the gain setting on your instrument. Start with a medium gain and adjust as needed to ensure the signal from your positive control is well within the linear range of detection. |
Data Presentation
Quantitative Data for Ac-WEHD-AMC Assays
| Parameter | Value/Range | Notes |
| Target Enzymes | Caspase-1, Caspase-4, Caspase-5 | Primarily used for inflammatory caspases. |
| Excitation Wavelength | 360 - 380 nm | Optimal is typically around 380 nm. |
| Emission Wavelength | 440 - 460 nm | Optimal is typically around 450 nm. |
| Recommended Substrate Concentration | 10 - 50 µM | Should be at or above the Km for the target enzyme. Titration is recommended for optimal results. |
| Typical Incubation Time | 30 - 120 minutes | Depends on enzyme concentration and activity. Kinetic assays are recommended. |
| Assay Buffer pH | 7.2 - 7.5 | Caspases are most active at neutral pH. |
| Recommended DTT Concentration | 5 - 10 mM | Essential for maintaining caspase activity. |
| DMSO in Final Reaction | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
Experimental Protocols
Protocol 1: Caspase Activity Assay in Cell Lysates
This protocol provides a general method for measuring caspase activity in cell lysates using Ac-WEHD-AMC.
Materials:
-
Cells treated to induce caspase activity and untreated control cells.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
Protease Inhibitor Cocktail (caspase-free).
-
Ac-WEHD-AMC (10 mM stock in DMSO).
-
Caspase Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol). Note: Add DTT fresh before use.
-
Purified active Caspase-1 (for positive control).
-
Black, flat-bottom 96-well microplate.
Procedure:
-
Cell Lysis:
-
Harvest treated and untreated cells and wash once with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer containing a protease inhibitor cocktail (e.g., 10^7 cells per 100 µL).
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
On a 96-well plate, add 50 µL of Caspase Assay Buffer to each well.
-
Add your samples:
-
Experimental Wells: Add 20-50 µg of cell lysate to each well.
-
Negative Control: Add lysate from untreated cells.
-
Blank (Substrate Only): Add Cell Lysis Buffer instead of lysate.
-
Positive Control: Add a known amount of purified active Caspase-1.
-
-
Adjust the final volume in each well to 90 µL with Caspase Assay Buffer.
-
-
Initiate Reaction:
-
Prepare a working solution of Ac-WEHD-AMC by diluting the 10 mM stock to 500 µM in Caspase Assay Buffer.
-
Add 10 µL of the 500 µM Ac-WEHD-AMC working solution to each well to achieve a final concentration of 50 µM. The final reaction volume will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence kinetically every 5 minutes for 1-2 hours (Ex: 380 nm, Em: 450 nm).
-
The rate of increase in fluorescence (RFU/min) is proportional to the caspase activity.
-
-
Data Analysis:
-
Subtract the rate of the "Substrate Only" blank from all other readings.
-
Normalize the caspase activity to the protein concentration of the lysate (e.g., RFU/min/mg protein).
-
Visualizations
Differentiating Inflammatory Caspase Activity
To determine which specific caspase (caspase-1, -4, or -5) is responsible for the cleavage of Ac-WEHD-AMC in your sample, a strategy involving specific inhibitors is recommended.
Caption: Logic diagram for using specific inhibitors to identify the source of Ac-WEHD-AMC cleavage.
Canonical and Non-Canonical Inflammasome Activation Pathways
Ac-WEHD-AMC is a substrate for caspases-1, -4, and -5, which are activated through inflammasome signaling pathways in response to pathogens and cellular stress.
Caption: Signaling pathways leading to the activation of caspases that cleave Ac-WEHD-AMC.
References
Technical Support Center: Ac-WEHD-AMC Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Ac-WEHD-AMC fluorogenic substrate to measure caspase-1 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Ac-WEHD-AMC fluorescence assay?
A1: The Ac-WEHD-AMC assay is a fluorometric method for detecting caspase-1 activity. The substrate, Ac-WEHD-AMC, consists of a tetrapeptide sequence (WEHD) recognized by caspase-1, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched.[1] Upon cleavage of the peptide by active caspase-1, free AMC is released, resulting in a significant increase in fluorescence. This fluorescence intensity is directly proportional to the caspase-1 activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
A2: The optimal excitation wavelength for free AMC is approximately 360-380 nm, and the emission wavelength is around 460 nm.[2][3][4] It is crucial to confirm the optimal wavelengths on your specific instrument.
Q3: Why is my blank reading (substrate only) high?
A3: High blank fluorescence can be due to several factors:
-
Substrate degradation: The Ac-WEHD-AMC substrate may have degraded due to improper storage (e.g., exposure to light or multiple freeze-thaw cycles).[5]
-
Contaminated reagents: The assay buffer or other reagents may be contaminated with fluorescent substances.
-
Autohydrolysis: The substrate may be undergoing spontaneous hydrolysis.
It is important to note that the change in fluorescence over time is the key indicator of enzyme activity, so a stable, albeit high, blank may still allow for accurate measurements if the sample signal shows a clear increase.[6]
Q4: What are common causes of fluorescence quenching in this assay?
A4: Fluorescence quenching is a decrease in fluorescence intensity and can be caused by several factors:
-
Inner Filter Effect (IFE): This occurs when components in the sample absorb the excitation or emission light.[7][8][9] This is a significant issue in samples with high concentrations of colored or UV-absorbing compounds.
-
Compound Interference: Test compounds themselves can be colored, fluorescent, or act as quenchers, directly interfering with the assay signal.[10]
-
Static Quenching: Formation of a non-fluorescent complex between the fluorophore (AMC) and another molecule in the solution.[1]
-
Dynamic (Collisional) Quenching: Non-radiative energy transfer occurs upon collision of the excited fluorophore with another molecule.[11]
Troubleshooting Guide
Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Inactive Caspase-1 | - Ensure proper sample preparation and storage to maintain enzyme activity. - Include a positive control (e.g., purified active caspase-1 or cells treated with a known inducer of caspase-1 activity) to verify assay components are working.[6] |
| Sub-optimal Assay Conditions | - Optimize substrate concentration. A typical starting concentration is 50 µM.[4] - Ensure the assay buffer has the correct pH (typically 7.2-7.5) and contains a reducing agent like DTT (typically 5-10 mM) for optimal caspase activity.[3][12] |
| Incorrect Instrument Settings | - Verify the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).[4] - Check the gain setting on the fluorometer; it may be too low. |
| Presence of Inhibitors | - Test compounds may be inhibiting caspase-1 activity. Perform a control experiment with the compound and purified active caspase-1. |
High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Substrate Instability | - Aliquot the Ac-WEHD-AMC substrate upon receipt and store it protected from light at -20°C or -80°C to minimize freeze-thaw cycles.[5] - Prepare fresh substrate dilutions for each experiment. |
| Contaminated Buffers or Plates | - Use fresh, high-quality reagents and dedicated sterile labware. - Test the fluorescence of the assay buffer and other components alone. |
| Autofluorescence of Test Compounds | - Measure the fluorescence of the test compound alone at the assay wavelengths. - If the compound is fluorescent, subtract its signal from the sample reading or consider using a different assay format.[13] |
Non-linear or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Inner Filter Effect (IFE) | - Measure the absorbance of your samples (including test compounds) at the excitation and emission wavelengths. If the absorbance is high, IFE is likely occurring. - Dilute the sample to reduce the concentration of the absorbing species. - Apply a mathematical correction for IFE (see Experimental Protocols).[8][9][14] |
| Compound Precipitation | - Visually inspect the wells for any precipitate. - Check the solubility of your test compound in the final assay buffer. The use of a small percentage of DMSO may be necessary. |
| Enzyme Kinetics Out of Linear Range | - Perform a time-course experiment to ensure your measurements are within the linear range of the reaction. - Optimize the enzyme (cell lysate) concentration to ensure the reaction rate is not too fast. |
Quantitative Data Summary
Table 1: Spectral Properties of AMC and Potential Interferences
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
| Free AMC | ~360 - 380 | ~460 | The product of caspase-1 cleavage.[2][3][4] |
| Ac-WEHD-AMC (intact) | ~330 | ~390 | Lower fluorescence quantum yield compared to free AMC.[1] |
| Common Buffers (e.g., HEPES, Tris) | Generally non-fluorescent | Generally non-fluorescent | Contamination can be a source of background. |
| Test Compounds | Variable | Variable | Must be empirically determined. Can cause significant interference. |
Table 2: Recommended Concentration Ranges for Assay Components
| Component | Typical Final Concentration | Notes |
| Ac-WEHD-AMC Substrate | 20 - 50 µM | Should be optimized for the specific experimental system.[4] |
| Cell Lysate Protein | 10 - 50 µg per well | Needs to be titrated to ensure the reaction is in the linear range.[4] |
| Dithiothreitol (DTT) | 5 - 10 mM | Required for optimal caspase activity.[3][12] |
| Free AMC (for standard curve) | 0 - 10 µM | A standard curve is essential for quantifying caspase activity.[15] |
Experimental Protocols
Protocol 1: Preparation of an AMC Standard Curve
This protocol is essential for converting relative fluorescence units (RFU) to the concentration of product formed.
-
Prepare a 1 mM AMC stock solution: Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Prepare working solutions: Perform serial dilutions of the 1 mM AMC stock solution in the assay buffer to create a range of standards (e.g., 0, 0.5, 1, 2.5, 5, 7.5, and 10 µM).
-
Measure fluorescence: Add the same volume of each standard to the wells of a microplate as used in the assay.
-
Read the plate: Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot the data: Plot the RFU values against the corresponding AMC concentration (µM).
-
Determine the slope: Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to calculate the amount of AMC produced in the enzymatic reaction.[15]
Protocol 2: General Ac-WEHD-AMC Caspase-1 Activity Assay
-
Sample Preparation: Prepare cell lysates from control and treated cells in a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well black plate, add the following to each well:
-
Cell lysate (e.g., 20 µg of protein)
-
Assay Buffer (containing DTT) to a final volume of 50 µl.
-
Include appropriate controls:
-
Blank: Lysis buffer without cell lysate.
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with a known caspase-1 activator (e.g., LPS + ATP).
-
Inhibitor Control: Lysate from activated cells pre-incubated with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).
-
-
-
Initiate the Reaction: Add 50 µl of 2X Ac-WEHD-AMC substrate solution (e.g., 100 µM in assay buffer for a final concentration of 50 µM) to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity (RFU) at Ex/Em = 380/460 nm at multiple time points (e.g., every 15 minutes for 1-2 hours) to ensure the reaction is in the linear phase.
-
Data Analysis:
-
Subtract the blank RFU from all readings.
-
Calculate the rate of reaction (ΔRFU/min).
-
Convert the rate to pmol AMC/min/mg protein using the slope from the AMC standard curve.
-
Protocol 3: Correction for the Inner Filter Effect (IFE)
This method helps to correct for absorbance-based quenching by test compounds.
-
Measure Absorbance: Measure the absorbance of your test compound at the excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths in the final assay buffer.
-
Apply Correction Factor: A commonly used correction formula is:
-
F_corrected = F_observed * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2)
-
Where:
-
F_corrected is the corrected fluorescence.
-
F_observed is the measured fluorescence.
-
A_ex and A_em are the absorbances at the excitation and emission wavelengths.
-
d_ex and d_em are the path lengths for excitation and emission (these depend on the instrument geometry and may need to be determined empirically).
-
-
For many plate readers, a simplified correction can be applied if absorbance values are kept low (e.g., < 0.1).
Visualizations
Caption: Caspase-1 signaling pathway.
Caption: Ac-WEHD-AMC experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. adipogen.com [adipogen.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. takarabio.com [takarabio.com]
- 13. Fluorescence-quenching-based homogeneous caspase-3 activity assay using photon upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ac-WEHD-AMC Kinetic Measurement Optimization: Technical Support Center
Welcome to the technical support center for the fluorogenic caspase substrate, Ac-WEHD-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing kinetic measurements and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during your kinetic experiments with Ac-WEHD-AMC.
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | 1. Substrate Degradation: The Ac-WEHD-AMC substrate may have degraded due to improper storage or handling, leading to the release of free AMC.[1] 2. Contaminated Reagents: Assay buffers or other reagents may be contaminated with fluorescent compounds. 3. Autohydrolysis: The substrate may be slowly hydrolyzing in the assay buffer. | 1. Proper Storage: Ensure the lyophilized substrate is stored at -20°C and protected from light and moisture.[2] Once reconstituted in DMSO, store at -20°C for up to 1-2 months and avoid repeated freeze-thaw cycles.[1] For longer-term storage of the stock solution, -80°C for up to 6 months is recommended.[1] 2. Reagent Check: Test each component of the assay buffer for background fluorescence. Prepare fresh buffers with high-purity water and reagents. 3. Run a "Substrate Only" Control: Incubate the substrate in the assay buffer without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your experimental values. |
| Non-Linear Reaction Progress Curves (Non-Michaelis-Menten kinetics) | 1. Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be rapidly consumed, leading to a decrease in the reaction rate. 2. Enzyme Instability: The caspase enzyme may be unstable and lose activity over the course of the assay. 3. Product Inhibition: The cleaved AMC product or other reaction components may be inhibiting the enzyme. 4. Inner Filter Effect: At high concentrations, the fluorescent product (AMC) can absorb the excitation light, leading to a non-linear relationship between fluorescence and product concentration. | 1. Optimize Enzyme/Substrate Concentrations: Reduce the enzyme concentration or increase the initial substrate concentration. Aim to consume less than 10% of the initial substrate. 2. Check Enzyme Stability: Perform a control experiment where the enzyme is incubated in the assay buffer for the duration of the experiment and then measure its activity. 3. Dilute the Sample: If product inhibition is suspected, try diluting the sample and re-measuring the activity. 4. Use a Standard Curve: Create a standard curve with free AMC to determine the linear range of your fluorescence plate reader. Ensure your experimental fluorescence values fall within this range. |
| Precipitation of Substrate in Assay Buffer | 1. Low Solubility: Ac-WEHD-AMC is soluble in DMSO but may precipitate when diluted into aqueous assay buffers.[2] 2. Buffer Composition: The pH or ionic strength of the assay buffer may not be optimal for substrate solubility. | 1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in the assay is sufficient to maintain substrate solubility but does not inhibit enzyme activity. Typically, a final DMSO concentration of 1-5% is well-tolerated by most enzymes. 2. Buffer Optimization: Test different buffer compositions. A common assay buffer includes components like HEPES, DTT, and a non-ionic detergent like CHAPS or NP-40, which can help with solubility.[3][4] |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme or substrate. 2. Temperature Fluctuations: Variations in temperature across the microplate or between experiments. 3. Incomplete Mixing: Reagents not being thoroughly mixed upon addition. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like enzyme stocks. 2. Temperature Control: Pre-incubate the plate and reagents at the desired reaction temperature. Use a plate reader with good temperature control. 3. Proper Mixing: Gently mix the contents of the wells after adding all reagents. Avoid introducing bubbles. |
| Low or No Signal | 1. Inactive Enzyme: The caspase enzyme may be inactive due to improper storage or handling. 2. Incorrect Wavelengths: The fluorescence plate reader is not set to the correct excitation and emission wavelengths for AMC. 3. Presence of an Inhibitor: A compound in your sample may be inhibiting the caspase activity. | 1. Use a Positive Control: Test the enzyme activity with a known activator or a control substrate. 2. Check Wavelengths: The excitation maximum for AMC is around 360-380 nm, and the emission maximum is around 440-460 nm.[5][6] 3. Run an Inhibition Control: If screening for inhibitors, include a control with a known caspase inhibitor to ensure the assay can detect inhibition. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?
A1: The optimal excitation wavelength for 7-amino-4-methylcoumarin (AMC) is in the range of 360-380 nm, and the optimal emission wavelength is between 440-460 nm.[5][6] It is recommended to confirm the optimal wavelengths for your specific fluorescence plate reader.
Q2: How should I prepare and store Ac-WEHD-AMC?
A2: Ac-WEHD-AMC is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C and protected from light and moisture.[2] To prepare a stock solution, dissolve the lyophilized powder in DMSO.[2] This stock solution can be stored at -20°C for up to 1-2 months or at -80°C for up to 6 months.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q3: What is a typical assay buffer composition for a caspase-1 kinetic assay using Ac-WEHD-AMC?
A3: A common assay buffer for caspase activity assays includes a buffering agent (e.g., 20-100 mM HEPES or 50 mM MES, pH 6.5-7.4), a reducing agent (e.g., 2-10 mM DTT), a chelating agent (e.g., 1-2 mM EDTA), and a non-ionic detergent to prevent aggregation and improve solubility (e.g., 0.1% CHAPS or NP-40).[3][4] Some protocols also include 10% sucrose or glycerol.[4] The final buffer composition should be optimized for your specific enzyme and experimental conditions.
Q4: How can I determine the optimal concentrations of enzyme and Ac-WEHD-AMC to use?
A4: To determine the optimal enzyme concentration, perform a titration with a fixed, saturating concentration of Ac-WEHD-AMC. Plot the initial velocity versus enzyme concentration; you should observe a linear relationship in the optimal range.[7] For optimizing the substrate concentration, perform a substrate titration with a fixed enzyme concentration. The substrate concentration should typically be around the Km value for the enzyme to ensure sensitivity to inhibitors and to maintain initial velocity conditions for a reasonable duration. The Km of Ac-WEHD-AMC for caspase-1 is approximately 4µM, for caspase-4 is 31µM, and for caspase-5 is 15µM.[2]
Q5: My test compounds are colored or fluorescent. How can this affect my results?
A5: Colored compounds can interfere with the assay through the "inner filter effect," where they absorb the excitation or emission light, leading to a false decrease in the fluorescence signal. Fluorescent compounds can directly add to the measured fluorescence, resulting in a false positive or an underestimation of inhibition. It is essential to run controls for your test compounds in the absence of the enzyme to measure their intrinsic color and fluorescence at the assay wavelengths.
Q6: What controls are necessary for a reliable kinetic measurement?
A6: For a reliable kinetic assay, you should include the following controls:
-
"No Enzyme" Control: Contains all reaction components except the enzyme to measure background fluorescence and substrate autohydrolysis.
-
"No Substrate" Control: Contains the enzyme and buffer to check for any intrinsic fluorescence from the enzyme preparation.
-
"Positive Control" (for inhibition assays): Contains a known inhibitor of the caspase to confirm that the assay can detect inhibition.
-
"Vehicle" Control: Contains the solvent (e.g., DMSO) used to dissolve any test compounds to account for its effect on enzyme activity.
Experimental Protocols
Detailed Protocol for Kinetic Measurement of Caspase Activity
This protocol provides a general framework for measuring caspase activity using Ac-WEHD-AMC. It should be optimized for your specific experimental needs.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 2X assay buffer. A recommended starting point is 100 mM HEPES (pH 7.4), 20% Glycerol, 0.5 M NaCl, 2 mM EDTA, 0.2% CHAPS, and 20 mM DTT (add fresh).
-
Ac-WEHD-AMC Stock Solution: Prepare a 10 mM stock solution of Ac-WEHD-AMC in DMSO.
-
Enzyme Stock Solution: Prepare a stock solution of your caspase enzyme in an appropriate buffer. The concentration will depend on the specific activity of your enzyme preparation.
-
AMC Standard Solution: Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO for generating a standard curve.
2. Experimental Workflow:
3. Assay Procedure:
-
Add 50 µL of 2X assay buffer to each well of a black 96-well plate.
-
Add your enzyme, inhibitor, or vehicle control to the appropriate wells. The volume will depend on the desired final concentration.
-
Add assay buffer to bring the total volume in each well to 90 µL.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the Ac-WEHD-AMC working solution to each well. The final substrate concentration should be optimized based on the Km of the enzyme.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Read the fluorescence every 1-2 minutes for 30-60 minutes at an excitation of ~360-380 nm and an emission of ~440-460 nm.
4. Data Analysis:
-
Plot the relative fluorescence units (RFU) versus time for each well.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the progress curve.
-
If a standard curve was generated with free AMC, convert the RFU values to the concentration of the product formed.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship for troubleshooting non-linear kinetics in a caspase assay using Ac-WEHD-AMC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Caspase-1 Assay with Ac-Trp-Glu-His-Asp-AMC
Welcome to the technical support center for the Caspase-1 assay utilizing the fluorogenic substrate Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing this assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Caspase-1 assay using Ac-WEHD-AMC?
A1: This assay quantitatively measures the activity of caspase-1, a key enzyme in the inflammatory response.[1][2] The substrate, Ac-WEHD-AMC, consists of a specific tetrapeptide sequence (WEHD) recognized by caspase-1, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. When active caspase-1 cleaves the peptide at the aspartate residue, it releases free AMC. The liberated AMC fluoresces, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample. The fluorescence is typically measured using a fluorometer with an excitation wavelength of around 380 nm and an emission wavelength of 440-460 nm.[3][4][5]
Q2: What are the appropriate controls to include in my experiment?
A2: A well-controlled experiment is crucial for accurate data interpretation. The following controls are essential:
-
Negative Control: Lysates from untreated or vehicle-treated cells to establish the basal level of caspase-1 activity.[6]
-
Positive Control: Lysates from cells treated with a known inducer of caspase-1 activation (e.g., LPS and nigericin in THP-1 cells) or purified active caspase-1 to ensure the assay is working correctly.[7]
-
Blank/No-Enzyme Control: A reaction containing all components except the cell lysate to determine the background fluorescence of the substrate and buffer.[6]
-
Inhibitor Control: A sample of activated lysate pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) to confirm the specificity of the measured activity.[6][8][9]
Q3: How should I prepare and store the Ac-WEHD-AMC substrate?
A3: Proper handling of the Ac-WEHD-AMC substrate is critical for assay performance. It is typically supplied as a lyophilized powder and should be reconstituted in DMSO to create a stock solution.[10] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light and moisture.[10][11] When stored at -20°C, the stock solution is generally stable for about a month, while at -80°C, it can be stored for up to six months.[11]
Q4: My background fluorescence is very high. What are the possible causes and solutions?
A4: High background fluorescence can obscure the true signal from caspase-1 activity. Common causes and troubleshooting steps are outlined in the table below.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High Background Fluorescence | Substrate degradation | Aliquot the substrate stock solution to avoid repeated freeze-thaw cycles. Protect the substrate from light. Prepare fresh working solutions for each experiment. |
| Contaminated reagents or buffers | Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. | |
| Autofluorescence from cell lysate | Include a "lysate-only" control (without substrate) to measure and subtract the background fluorescence from your experimental wells. | |
| Non-specific protease activity | Add a protease inhibitor cocktail (that does not inhibit caspases) to your lysis buffer. Confirm specificity with a caspase-1 inhibitor control. | |
| Low or No Signal | Inactive caspase-1 | Ensure that your cell stimulation protocol is sufficient to induce inflammasome activation and caspase-1 processing.[12] Use a positive control to verify the induction. |
| Insufficient enzyme concentration | Increase the amount of cell lysate or protein concentration in the assay. A typical starting point is 50-200 µg of total protein per well.[7] | |
| Sub-optimal assay conditions | Ensure the assay buffer contains a reducing agent like DTT, which is often required for caspase activity.[5] The optimal pH for the assay is typically around 7.2-7.4. | |
| Incorrect fluorometer settings | Verify that the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~440-460 nm).[4] | |
| High Well-to-Well Variability | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Inconsistent cell lysis | Ensure complete and consistent lysis of cells in all samples. Sonication or multiple freeze-thaw cycles can improve lysis efficiency.[13] | |
| Edge effects in the microplate | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. |
Experimental Protocols
Cell Lysis Protocol
This protocol is a general guideline for preparing cell lysates for the caspase-1 assay.
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape. For suspension cells, pellet by centrifugation. A typical starting number is 1-5 million cells per sample.[7]
-
Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubation: Incubate the mixture on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including caspase-1, to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.
Caspase-1 Activity Assay Protocol
-
Plate Setup: On a black, 96-well microplate, add your cell lysate samples (e.g., 50 µg of total protein) to the appropriate wells. Adjust the volume of each well to 50 µL with Assay Buffer.
-
Controls: Include all necessary controls as described in the FAQ section. For the inhibitor control, pre-incubate the lysate with the caspase-1 inhibitor for at least 15-30 minutes on ice before adding the substrate.[5]
-
Substrate Preparation: Prepare the substrate working solution by diluting the Ac-WEHD-AMC stock solution in the Assay Buffer to the desired final concentration (typically 50 µM).
-
Initiate Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
Data Presentation
Table 1: Example Data for a Caspase-1 Assay
| Sample | Treatment | Mean Fluorescence Units (RFU) | Fold Change vs. Negative Control |
| Blank | No Lysate | 50 | N/A |
| Negative Control | Vehicle | 250 | 1.0 |
| Positive Control | LPS + Nigericin | 2500 | 10.0 |
| Inhibitor Control | LPS + Nigericin + Ac-YVAD-cmk | 300 | 1.2 |
| Test Compound | LPS + Nigericin + Compound X | 1250 | 5.0 |
Note: Data are for illustrative purposes only. Actual values will vary depending on the cell type, treatment, and experimental conditions.
Visualizations
Caspase-1 Activation Pathway
Caption: Canonical inflammasome pathway leading to Caspase-1 activation.
Experimental Workflow
Caption: Step-by-step workflow for the Caspase-1 fluorometric assay.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting common assay issues.
References
- 1. Inhibition of Caspase-1 Activation in Endothelial Cells Improves Angiogenesis: A NOVEL THERAPEUTIC POTENTIAL FOR ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cephamls.com [cephamls.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. takarabio.com [takarabio.com]
- 6. promega.com [promega.com]
- 7. abcam.com [abcam.com]
- 8. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Caspase-1 Substrates: Ac-Trp-Glu-His-Asp-AMC vs. Ac-YVAD-AMC
For researchers in immunology, cancer, and neurobiology, the accurate measurement of caspase-1 activity is critical for understanding inflammatory processes and pyroptotic cell death. The choice of substrate for these assays can significantly impact the sensitivity and reliability of the results. This guide provides an objective comparison of two commonly used fluorogenic substrates for caspase-1: Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC) and Ac-Tyr-Val-Ala-Asp-AMC (Ac-YVAD-AMC), supported by quantitative data and detailed experimental protocols.
Executive Summary
Ac-WEHD-AMC and Ac-YVAD-AMC are both fluorogenic substrates used to measure the activity of caspase-1, an essential enzyme in the inflammatory response. Upon cleavage by caspase-1, both substrates release the fluorescent molecule 7-amino-4-methylcoumarin (AMC). However, extensive biochemical analysis has revealed that Ac-WEHD-AMC is a significantly more efficient substrate for caspase-1. Published data indicates that Ac-WEHD-AMC is cleaved approximately 50-fold more efficiently than Ac-YVAD-AMC, offering researchers the potential for higher sensitivity in their assays.
Quantitative Performance Data
The following table summarizes the key kinetic parameters for the cleavage of Ac-WEHD-AMC and Ac-YVAD-AMC by caspase-1. A higher kcat/Km value indicates greater catalytic efficiency.
| Substrate | Peptide Sequence | Michaelis Constant (Km) | Catalytic Efficiency (kcat/Km) |
| This compound | Ac-WEHD-AMC | 15 µM[1] | 3.3 x 10⁶ M⁻¹s⁻¹[2] |
| Ac-Tyr-Val-Ala-Asp-AMC | Ac-YVAD-AMC | 14 µM[3] | Not explicitly found, but noted to be 50-fold less efficient than Ac-WEHD-AMC[2][4] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these substrates are used, the following diagrams illustrate the canonical caspase-1 activation pathway and a general experimental workflow for a fluorometric caspase-1 assay.
Caption: Canonical Caspase-1 Activation Pathway.
Caption: General Experimental Workflow for a Fluorometric Caspase-1 Assay.
Detailed Experimental Protocols
The following is a generalized protocol for a fluorometric caspase-1 assay that can be adapted for both Ac-WEHD-AMC and Ac-YVAD-AMC.
I. Reagent Preparation
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.2), 10% sucrose, 0.1% CHAPS. Store at 4°C.
-
Dithiothreitol (DTT): 1 M stock solution in water. Store at -20°C.
-
Caspase-1 Substrate Stock Solution: Prepare a 10 mM stock solution of either Ac-WEHD-AMC or Ac-YVAD-AMC in sterile DMSO. Store at -20°C, protected from light.
II. Sample Preparation
-
Induce inflammation or apoptosis in your cell line of choice using an appropriate stimulus. For a negative control, maintain an untreated cell culture in parallel.
-
Harvest cells (typically 1-5 x 10⁶ cells per assay) and wash them once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. Keep the lysate on ice.
-
(Optional) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA) to normalize caspase activity to the total protein amount.
III. Assay Procedure
-
In a 96-well black microplate, add 50 µL of cell lysate to each well. If you have determined the protein concentration, you can add a consistent amount of protein (e.g., 50-200 µg) per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare the complete reaction buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer). This should be done immediately before use.
-
Add 50 µL of the complete reaction buffer to each well containing the cell lysate.
-
Prepare the substrate working solution by diluting the 10 mM stock solution to 1 mM in the 2X Reaction Buffer.
-
Initiate the reaction by adding 5 µL of the 1 mM substrate working solution to each well. The final substrate concentration will be 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm for the released AMC fluorophore.[5]
IV. Data Analysis
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
Compare the fluorescence intensity of the treated samples to the untreated control samples.
-
The fold-increase in caspase-1 activity can be calculated by dividing the fluorescence of the treated sample by the fluorescence of the untreated control.
Conclusion
Both this compound and Ac-YVAD-AMC are effective fluorogenic substrates for measuring caspase-1 activity. However, the available kinetic data strongly suggests that Ac-WEHD-AMC is the superior substrate in terms of catalytic efficiency.[2][3] Researchers aiming for higher sensitivity and a more robust signal, particularly when caspase-1 levels are expected to be low, should consider using Ac-WEHD-AMC. For routine assays where high sensitivity is not the primary concern, Ac-YVAD-AMC remains a viable option. The choice of substrate should be guided by the specific requirements of the experiment and the desired level of assay performance.
References
- 1. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. æµå¼æä½,ELISAè¯åç,Antibodies,ATCCç»è,gibcoè¡æ¸ ,Quidel,DiaMetra,Bioporto,Abbexa䏿µ·æåçç©ç§ææéå ¬å¸|é¦é¡µ [lookbio.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ac-Trp-Glu-His-Asp-AMC Substrate Specificity: A Guide to Cross-Reactivity with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic peptide substrate Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC) and its cross-reactivity with a range of proteases. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies and in accurately interpreting experimental results.
Introduction
This compound is a synthetic peptide substrate widely utilized for the detection of specific protease activity. It consists of a four-amino-acid peptide sequence (WEHD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage of the amide bond between the peptide and the AMC moiety by a protease, free AMC is released, resulting in a measurable increase in fluorescence. This substrate is primarily recognized by inflammatory caspases, a family of cysteine-aspartic proteases crucial in the inflammatory response.
Quantitative Comparison of Protease Activity
The following table summarizes the kinetic parameters for the cleavage of Ac-WEHD-AMC by various proteases. The data highlights the substrate's preference for inflammatory caspases, particularly caspase-1, -4, and -5, while also indicating some level of cross-reactivity with other caspases. Limited data is available for its interaction with non-caspase proteases.
| Protease Family | Protease | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative kcat/Km to Caspase-1 |
| Cysteine Protease | Caspase-1 | 4 | - | 33,400[1] | 1.00 |
| Cysteine Protease | Caspase-4 | 31 | - | - | - |
| Cysteine Protease | Caspase-5 | 15 | - | - | ~0.2 (relative to Ac-WEHD-AMC)[2] |
| Cysteine Protease | Caspase-6 | 70 (for (WEHD)2R110) | 0.004 (for (WEHD)2R110) | 57 | <0.01 |
| Cysteine Protease | Caspase-8 | - | - | ~0.35 (relative to Ac-LEHD-AMC)[2] | - |
| Cysteine Protease | Caspase-10 | - | - | - | - |
Note: A higher kcat/Km value indicates greater catalytic efficiency. The relative kcat/Km provides a direct comparison of a protease's efficiency in cleaving the substrate relative to caspase-1. Data for non-caspase proteases is currently limited in the reviewed literature.
Signaling Pathway of the Primary Target: Caspase-1
Ac-WEHD-AMC is a preferred substrate for caspase-1, a key mediator of inflammation. Caspase-1 is activated within a multi-protein complex known as the inflammasome. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.
References
A Comparative Guide to the Reproducibility of Ac-WEHD-AMC and Alternative Caspase Activity Assays
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of caspase activity is paramount in studies of inflammation, apoptosis, and pyroptosis. This guide provides a comprehensive comparison of the widely used fluorogenic Ac-WEHD-AMC assay with a leading bioluminescent alternative, the Caspase-Glo® 1 Inflammasome Assay. We present a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
The Ac-WEHD-AMC assay is a well-established method for detecting the activity of inflammatory caspases, primarily caspase-1, but also caspase-4 and caspase-5. The assay utilizes a synthetic tetrapeptide substrate, Ac-Trp-Glu-His-Asp (WEHD), conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When cleaved by an active caspase, AMC is released and emits a fluorescent signal that can be quantified to determine enzyme activity. While widely used, the reproducibility of this assay can be influenced by several factors, including substrate specificity and potential interference from other proteases.
This guide will delve into the performance characteristics of the Ac-WEHD-AMC assay and compare it directly with the Caspase-Glo® 1 Inflammasome Assay, a bioluminescent method that also utilizes a WEHD-based substrate. We will explore key metrics such as sensitivity, specificity, and reproducibility, providing you with the necessary information to make an informed decision for your experimental design.
Performance Comparison of Caspase Activity Assays
The choice of assay can significantly impact the reliability and sensitivity of your results. Below is a summary of the key performance characteristics of the Ac-WEHD-AMC fluorogenic assay and the Caspase-Glo® 1 bioluminescent assay.
| Feature | Ac-WEHD-AMC Assay (Fluorogenic) | Caspase-Glo® 1 Assay (Bioluminescent) | Key Considerations |
| Principle | Cleavage of Ac-WEHD-AMC substrate releases fluorescent AMC. | Cleavage of Z-WEHD-aminoluciferin substrate releases aminoluciferin, which is a substrate for luciferase, generating light. | Bioluminescent assays generally have a higher signal-to-background ratio, leading to increased sensitivity. |
| Substrate Specificity | Ac-WEHD-AMC is a substrate for caspase-1, caspase-4, and caspase-5.[1] | The Z-WEHD substrate is also recognized by caspase-1, -4, and -5. However, the kit includes a specific caspase-1 inhibitor (Ac-YVAD-CHO) to distinguish caspase-1 activity.[2] | The inclusion of a specific inhibitor in the Caspase-Glo® 1 assay allows for more definitive measurement of caspase-1 activity. |
| Sensitivity | Moderate sensitivity. | High sensitivity, capable of detecting as few as 20 apoptotic cells.[3] The bioluminescent signal can be detected over a wide linear range.[4] | For samples with low caspase activity, a more sensitive assay like Caspase-Glo® is recommended. |
| Reproducibility | Can be variable; susceptible to interference from fluorescent compounds and non-specific protease activity. | Generally high reproducibility with a stable luminescent signal. The "add-mix-measure" format simplifies the workflow, reducing potential for pipetting errors.[3] | Homogeneous assays with fewer steps tend to have better reproducibility. |
| High-Throughput Screening (HTS) Compatibility | Amenable to HTS, but may require more optimization to minimize variability. | Excellent for HTS due to its simple, homogeneous format and robust performance, often yielding high Z'-factors.[5] | For large-scale screening, the ease of use and reliability of the Caspase-Glo® assay are significant advantages. |
| Potential for Interference | Autofluorescence from cells or compounds can interfere with the signal. | Less susceptible to interference from fluorescent compounds. The kit includes a proteasome inhibitor (MG-132) to reduce non-specific substrate cleavage.[2] | Careful selection of controls is crucial for both assays to account for potential non-specific signals. |
Experimental Protocols
Detailed and consistent experimental protocols are critical for ensuring the reproducibility of assay results. Below are representative protocols for the Ac-WEHD-AMC and Caspase-Glo® 1 assays.
Ac-WEHD-AMC Caspase Activity Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Treatment/stimulus to induce caspase activity
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
Ac-WEHD-AMC substrate (typically dissolved in DMSO to make a stock solution)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT, 10% glycerol)
-
96-well black, clear-bottom microplate
-
Fluorometer with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Cell Culture and Treatment: Plate cells at the desired density and treat with the appropriate stimulus to induce caspase activity. Include untreated and vehicle-treated controls.
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add Lysis Buffer to each well.
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA). This is crucial for normalizing caspase activity.
-
Assay Reaction:
-
In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.
-
Bring the final volume in each well to a consistent amount with Assay Buffer.
-
Add the Ac-WEHD-AMC substrate to a final concentration of 50 µM.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points (e.g., every 15-30 minutes for 1-2 hours) using a fluorometer.
-
-
Data Analysis: Calculate the rate of AMC release by plotting fluorescence units versus time. Normalize the caspase activity to the protein concentration of the lysate.
Caspase-Glo® 1 Inflammasome Assay Protocol
This protocol is based on the manufacturer's instructions and is designed for a simple, homogeneous workflow.
Materials:
-
Cells of interest cultured in a 96-well white-walled, clear-bottom plate
-
Treatment/stimulus to induce caspase-1 activity
-
Caspase-Glo® 1 Reagent (contains Z-WEHD-aminoluciferin substrate, luciferase, and lysis buffer)
-
Caspase-1 specific inhibitor (Ac-YVAD-CHO, optional for specificity control)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well white-walled plate and treat with the desired stimulus. Include appropriate controls.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 1 Reagent to room temperature.
-
"Add-Mix-Measure":
-
Add a volume of Caspase-Glo® 1 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Specificity Control (Optional): In parallel wells, pre-incubate cells with the caspase-1 inhibitor Ac-YVAD-CHO before adding the stimulus and the Caspase-Glo® 1 Reagent. A significant reduction in the luminescent signal in the presence of the inhibitor confirms that the activity is specific to caspase-1.
-
Data Analysis: The raw luminescence units (RLU) are directly proportional to the amount of active caspase-1.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can enhance understanding and aid in experimental design.
Canonical and Non-Canonical Inflammasome Signaling
The activation of caspase-1, -4, and -5 is intricately linked to the formation of inflammasomes, which are key signaling platforms in the innate immune response.
Caption: Inflammasome signaling pathways leading to caspase activation and pyroptosis.
Experimental Workflow Comparison
The following diagram illustrates the key steps involved in the Ac-WEHD-AMC and Caspase-Glo® 1 assays, highlighting the streamlined nature of the bioluminescent method.
Caption: A simplified comparison of the experimental workflows for the two assays.
Conclusion
The choice between the Ac-WEHD-AMC fluorogenic assay and the Caspase-Glo® 1 bioluminescent assay will depend on the specific requirements of your research. The Ac-WEHD-AMC assay is a cost-effective and widely used method that can provide reliable data when properly optimized and controlled. However, for studies requiring high sensitivity, enhanced reproducibility, and a simplified workflow suitable for high-throughput applications, the Caspase-Glo® 1 assay offers significant advantages. Its homogeneous format, coupled with the inclusion of a specific caspase-1 inhibitor, provides a robust and reliable platform for the quantitative analysis of inflammasome activation. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate tool to generate high-quality, reproducible data in their investigations of caspase-mediated cellular processes.
References
A Researcher's Guide to Ac-Trp-Glu-His-Asp-AMC for High-Throughput Inhibitor Screening
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the successful validation of enzyme inhibitors. This guide provides a comprehensive comparison of Ac-Trp-Glu-His-Asp-AMC (Ac-WEHD-AMC), a fluorogenic substrate for caspase-1, with other commercially available alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in your inhibitor screening endeavors.
Ac-WEHD-AMC has emerged as a preferred substrate for measuring the activity of caspase-1, an enzyme deeply implicated in inflammatory processes. Its utility extends to caspase-4 and caspase-5, albeit with varying efficiency. The fundamental principle of its use lies in the cleavage of the amide bond between the tetrapeptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), by an active caspase. This cleavage event results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity.
Performance Comparison of Caspase-1 Substrates
The efficiency of a substrate is a critical factor in the sensitivity and reliability of an inhibitor screening assay. The catalytic efficiency, represented by the kcat/KM value, provides a standardized measure for comparing different substrates. A higher kcat/KM value indicates that the enzyme processes the substrate more efficiently.
Below is a summary of the kinetic parameters for Ac-WEHD-AMC and other commonly used fluorogenic substrates for caspase-1.
| Substrate Sequence | Fluorophore | Target Caspases | kcat/KM (M⁻¹s⁻¹) for Caspase-1 |
| Ac-Trp-Glu-His-Asp (Ac-WEHD) | AMC | Caspase-1, -4, -5 | ~3.3 x 10⁷ [1] |
| Ac-Tyr-Val-Ala-Asp (Ac-YVAD) | AMC | Caspase-1 | ~6.6 x 10⁵[1] |
| Ac-Tyr-Val-His-Asp (Ac-YVHD) | AMC | Caspase-1 | ~2.81 x 10⁶[1] |
| Ac-Leu-Glu-His-Asp (Ac-LEHD) | AMC | Caspase-9, Caspase-1 | Not widely reported for Caspase-1 |
| Ac-Tyr-Val-Ala-Asp (Ac-YVAD) | AFC | Caspase-1 | Data not consistently available |
Note: Kinetic parameters can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
As the data indicates, Ac-WEHD-AMC exhibits a significantly higher catalytic efficiency for caspase-1 compared to the more traditional substrate, Ac-YVAD-AMC. This enhanced efficiency, reportedly up to 50-fold greater, translates to a more sensitive assay, which is particularly advantageous for high-throughput screening (HTS) where low enzyme concentrations are often used.
The Caspase-1 Signaling Pathway
Understanding the biological context of caspase-1 is crucial for interpreting screening results. Caspase-1 is a key mediator of inflammation through its role in the inflammasome, a multi-protein complex that activates pro-inflammatory cytokines.
Experimental Protocols
A standardized and well-documented protocol is essential for reproducible inhibitor screening. The following is a generalized protocol for a fluorometric caspase-1 inhibitor screening assay using Ac-WEHD-AMC.
Materials and Reagents:
-
Recombinant human Caspase-1
-
This compound (Ac-WEHD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Ac-YVAD-CHO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~350-380 nm and ~440-460 nm, respectively.
Experimental Workflow:
References
Comparative Analysis of Caspase-1 Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricacies of caspase-1 and its substrates is pivotal for advancements in immunology and therapeutic intervention. This guide provides a comprehensive comparative analysis of key caspase-1 substrates, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Caspase-1, a key inflammatory caspase, plays a central role in the innate immune response. Its activation, primarily through multiprotein complexes called inflammasomes, triggers the proteolytic processing of various substrates, leading to pro-inflammatory cytokine release and a form of programmed cell death known as pyroptosis. The specificity and efficiency with which caspase-1 cleaves its substrates are critical determinants of the subsequent inflammatory cascade. This guide delves into a comparative analysis of well-characterized caspase-1 substrates, with a focus on their kinetic parameters, the methodologies to study their cleavage, and their roles in cellular signaling.
Quantitative Comparison of Caspase-1 Substrates
The catalytic efficiency of an enzyme for its substrate is often expressed as the kcat/KM value, which reflects the rate of substrate conversion under saturating conditions. A higher kcat/KM value indicates a more efficient enzyme-substrate interaction. Below is a summary of reported kinetic parameters for the cleavage of key caspase-1 substrates. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay used.
| Substrate | Cleavage Site | kcat/KM (M⁻¹s⁻¹) | Comments |
| Pro-Interleukin-1β (pro-IL-1β) | Asp116-Ala117 | ~1.2 x 10⁵ | A primary and highly efficient substrate, leading to the maturation of the pro-inflammatory cytokine IL-1β.[1] |
| Pro-Interleukin-18 (pro-IL-18) | Asp36-Ser37 | ~9.0 x 10⁴ | Another key cytokine precursor efficiently processed by caspase-1 to its active form.[1] |
| Gasdermin D (GSDMD) | Asp276-Gly277 | ~7.0 x 10⁴ | Cleavage of GSDMD by caspase-1 is a critical step in initiating pyroptosis.[1] |
| Caspase-7 | Asp198-Ala199 | Varies | Caspase-1 can directly activate caspase-7, linking the inflammatory and apoptotic pathways. Kinetic data is less consistently reported. |
| Ac-YVAD-AMC | YVAD-AMC | ~2.1 x 10⁵ | A commonly used synthetic fluorogenic peptide substrate for measuring caspase-1 activity. |
| Ac-WEHD-AMC | WEHD-AMC | ~5.2 x 10⁵ | Another highly efficient synthetic fluorogenic peptide substrate for caspase-1.[1] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in caspase-1 activation and substrate cleavage, as well as the common experimental approaches to study these processes, the following diagrams are provided.
Caption: Caspase-1 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for Caspase-1 Substrate Analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used in the study of caspase-1 substrates.
Caspase-1 Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of caspase-1 in cell lysates using a synthetic peptide substrate linked to a fluorescent reporter.
Materials:
-
Cell lysis buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AFC)
-
96-well black microplate
-
Fluorometer
Protocol:
-
Cell Lysis:
-
Culture cells to the desired density and treat with appropriate stimuli to induce caspase-1 activation.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Add the fluorogenic caspase-1 substrate to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC).
-
Include a no-enzyme control and a substrate-only control for background subtraction.
-
Caspase-1 activity can be expressed as relative fluorescence units (RFU) per microgram of protein.[2][3][4]
-
In Vitro Cleavage Assay and Western Blot Analysis of Gasdermin D
This method assesses the direct cleavage of a specific protein substrate, such as Gasdermin D (GSDMD), by recombinant active caspase-1, followed by detection of the cleavage products by Western blot.
Materials:
-
Recombinant active caspase-1
-
Recombinant full-length Gasdermin D protein
-
Caspase assay buffer (20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against Gasdermin D (recognizing both full-length and cleaved fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine recombinant GSDMD (e.g., 1 µg) with recombinant active caspase-1 (e.g., 10-100 ng) in caspase assay buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5][6][7] The appearance of the p30 N-terminal fragment of GSDMD indicates cleavage by caspase-1.
-
Proteomic Identification of Caspase-1 Substrates
Global, unbiased approaches are employed to identify novel caspase-1 substrates within the cellular proteome. Methods like COFRADIC (Combined Fractional Diagonal Chromatography) and TAILS (Terminal Amine Isotopic Labeling of Substrates) are powerful techniques for this purpose.[8][9][10]
General Workflow:
-
Sample Preparation: Prepare cell lysates from control and caspase-1 activated cells.
-
N-terminal Labeling/Enrichment:
-
COFRADIC: Involves the chemical modification of primary amines, tryptic digestion, and chromatographic separation to isolate N-terminal peptides.
-
TAILS: Employs isotopic labeling of N-termini and subsequent depletion of internal tryptic peptides to enrich for N-terminal peptides.
-
-
Mass Spectrometry (MS): Analyze the enriched peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify peptides and proteins using database search algorithms.
-
Identify caspase-1 cleavage sites by searching for peptides with N-termini corresponding to the C-terminal side of aspartate residues.
-
Quantify the relative abundance of these neo-N-terminal peptides between control and treated samples to identify bona fide caspase-1 substrates.[8]
-
By providing a multifaceted view of caspase-1 substrates, from quantitative kinetic data to detailed experimental approaches and visual pathway representations, this guide aims to equip researchers with the necessary information to further explore the critical role of caspase-1 in health and disease.
References
- 1. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 3. Caspase-1 activity assay. [bio-protocol.org]
- 4. abcam.com [abcam.com]
- 5. Immunoblotting [bio-protocol.org]
- 6. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 7. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis | Springer Nature Experiments [experiments.springernature.com]
- 8. An Unbiased Proteomic Screen Reveals Caspase Cleavage Is Positively and Negatively Regulated by Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 10. Global identification of caspase substrates using PROTOMAP (protein topography and migration analysis platform) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-WEHD-AMC Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable substrate is paramount for the accurate assessment of protease activity. This guide provides a comprehensive comparison of the fluorogenic peptide substrate Ac-WEHD-AMC with other commonly used peptide substrates, supported by experimental data and detailed protocols.
Ac-WEHD-AMC is widely recognized as a preferential substrate for inflammatory caspases, particularly caspase-1, caspase-4, and caspase-5. Its utility, however, must be considered in the context of its specificity across the broader caspase family and potential off-target cleavage by other proteases. This guide aims to provide an objective comparison to aid in experimental design and data interpretation.
Quantitative Comparison of Peptide Substrate Specificity
The efficiency of a substrate for a particular enzyme is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient enzymatic reaction. The following table summarizes the kinetic parameters of Ac-WEHD-AMC and other common caspase substrates for a range of human caspases.
| Substrate | Target Caspase(s) | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-6 | Caspase-7 | Caspase-8 | kcat/Km (M⁻¹s⁻¹) References |
| Ac-WEHD-AMC | Caspase-1, -4, -5 | 522,000[1] | Low Activity | High Activity | High Activity | 400[2] | Low Activity | 35,000 (relative)[3] | [1][2][3] |
| Ac-DEVD-AMC | Caspase-3, -7 | Low Activity | 9,600,000[2] | Low Activity | Low Activity | 15,000[2] | 58,000,000[2] | Low Activity | [2] |
| Ac-YVAD-AMC | Caspase-1 | 66,000 | Low Activity | Moderate Activity | Low Activity | Low Activity | Low Activity | Low Activity | |
| Ac-LEHD-AMC | Caspase-8, -9 | Moderate Activity | Low Activity | Moderate Activity | Moderate Activity | Low Activity | Low Activity | 86,000 (relative)[3] | [3] |
| Ac-IETD-AMC | Caspase-8 | Low Activity | Low Activity | Low Activity | Low Activity | Not Determined | Low Activity | High Activity | [3] |
| Ac-VEID-AMC | Caspase-6 | Low Activity | Not Determined | Low Activity | Low Activity | 11,000[2] | Low Activity | Low Activity | [2] |
Note: "High Activity" and "Low Activity" are used where specific kcat/Km values were not available in the searched literature. "Relative" indicates that the study compared the efficiency relative to another substrate rather than providing an absolute value.
Specificity Profile of Ac-WEHD-AMC
Ac-WEHD-AMC is a highly effective substrate for caspase-1, with a kcat/Km value of 522,000 M⁻¹s⁻¹[1]. It is also readily cleaved by the other inflammatory caspases, caspase-4 and caspase-5. While it exhibits some level of cleavage by caspase-8, its activity with the executioner caspases, such as caspase-3 and caspase-7, is significantly lower. This makes Ac-WEHD-AMC a valuable tool for studying inflammatory pathways.
In comparison, Ac-DEVD-AMC is an exceptionally specific substrate for caspase-3 and caspase-7, with kcat/Km values in the millions[2]. Ac-YVAD-AMC, another substrate for caspase-1, is approximately 8-fold less efficient than Ac-WEHD-AMC.
Signaling Pathway and Experimental Workflow
To provide a clearer context for the application of Ac-WEHD-AMC, the following diagrams illustrate the canonical caspase-1 activation pathway and a typical experimental workflow for assessing substrate specificity.
Caption: Canonical NLRP3 inflammasome activation of caspase-1.
Caption: Experimental workflow for determining caspase substrate specificity.
Experimental Protocols
The following is a generalized protocol for a fluorometric assay to determine the specificity of caspase substrates.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for caspase activity, typically containing 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, and 10 mM DTT (added fresh).
-
Recombinant Caspases: Reconstitute and dilute purified, active recombinant human caspases (e.g., caspase-1, -3, -4, -5, -6, -7, -8) to a working concentration in assay buffer. The final concentration will need to be optimized for each caspase to ensure a linear reaction rate.
-
Peptide Substrates: Prepare stock solutions of Ac-WEHD-AMC and other peptide substrates (e.g., Ac-DEVD-AMC, Ac-YVAD-AMC) in DMSO. Further dilute to a range of concentrations in assay buffer to determine Michaelis-Menten kinetics.
2. Assay Procedure:
-
Plate Setup: Add 50 µL of assay buffer to the wells of a black, flat-bottom 96-well plate.
-
Enzyme Addition: Add 25 µL of the diluted recombinant caspase solution to each well. Include a "no enzyme" control for background fluorescence.
-
Substrate Addition: To initiate the reaction, add 25 µL of the diluted peptide substrate solution to each well. The final volume in each well will be 100 µL.
-
Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm for AMC-based substrates.
3. Data Analysis:
-
Calculate Initial Velocity (V₀): Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine Kinetic Constants: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate-enzyme pair.
-
Calculate Specificity Constant (kcat/Km): Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]). The specificity constant is then calculated as kcat/Km.
-
Compare Specificities: Compare the kcat/Km values for Ac-WEHD-AMC and other substrates across the different caspases to determine their relative specificities.
By following these protocols and utilizing the comparative data provided, researchers can make informed decisions about the most appropriate peptide substrate for their specific experimental needs, ensuring the generation of accurate and reliable data in the study of apoptosis and inflammation.
References
- 1. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ac-Trp-Glu-His-Asp-AMC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information on the proper disposal procedures for Ac-Trp-Glu-His-Asp-AMC, a fluorogenic substrate for caspase-1. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
Physicochemical Properties and Safety Considerations
| Property | Value |
| Molecular Formula | C₃₈H₄₀N₈O₁₁ |
| Molecular Weight | 784.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Given the nature of the compound as a peptide-based chemical and its use in biological assays, it should be handled with standard laboratory precautions. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste should always be in accordance with institutional and local regulations for chemical waste. The following is a general procedural guide:
-
Segregation of Waste:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. This container should be kept closed when not in use.
-
Liquid Waste: Solutions containing this compound, such as leftover assay solutions or contaminated solvents (e.g., DMSO), must be collected in a separate, labeled hazardous liquid waste container. Do not mix with aqueous waste unless explicitly permitted by your institution's safety office.
-
Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, microfuge tubes, and gloves, should be disposed of in a designated solid hazardous waste container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration (if applicable) and the solvent used (e.g., "in DMSO").
-
The date of accumulation should also be clearly marked on the label.
-
-
Storage of Waste:
-
Hazardous waste containers should be stored in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Protocol: Caspase-1 Activity Assay
This compound is a fluorogenic substrate used to measure the activity of caspase-1. The following is a generalized protocol for its use in a cell-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).
-
Prepare cell lysates containing the active caspase-1 enzyme.
-
-
Assay Procedure:
-
In a 96-well microplate, add the cell lysate to each well.
-
Add the reaction buffer to each well.
-
To initiate the reaction, add the this compound substrate to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the caspase-1 activity in the sample.
-
A standard curve can be generated using free AMC to quantify the amount of cleaved substrate.
-
Caspase-1 Signaling Pathway
The following diagram illustrates the central role of caspase-1 in the inflammatory response. Upon activation by various stimuli, sensor proteins like NLRP3 assemble an inflammasome complex, which then recruits and activates pro-caspase-1. Active caspase-1 proceeds to cleave pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms.
Caption: Caspase-1 activation pathway via the NLRP3 inflammasome.
By adhering to these disposal procedures and understanding the context of this reagent's use, laboratory professionals can ensure a safe and efficient research environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
